Bis(tricyclohexylphosphine)nickel(II) chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
dichloronickel;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCBOYPGZVFUCQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102993 | |
| Record name | Bis(tricyclohexylphosphine)nickel(II) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19999-87-2 | |
| Record name | Bis(tricyclohexylphosphine)nickel(II) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tricyclohexylphosphine)nickel(II) Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Bonding in Dichlorobis(tricyclohexylphosphine)nickel(II)
Molecular Structure and Bonding
The available evidence strongly suggests that NiCl₂(PCy₃)₂ adopts a trans-square planar coordination geometry . This inference is based on its dark red-purple coloration, which is characteristic of low-spin, square planar d⁸ nickel(II) complexes, in contrast to the blue or green colors typically observed for high-spin, tetrahedral nickel(II) species. The significant steric bulk of the tricyclohexylphosphine (PCy₃) ligands also favors a trans arrangement to minimize steric hindrance.
In a square planar geometry, the d-orbitals of the nickel(II) center are split in energy. The electronic configuration for a low-spin d⁸ metal in this environment is (dₓz)², (dᵧz)², (d₂²)², (dₓᵧ)², (dₓ²-y²)⁰. The filled, lower-energy d-orbitals and the empty, high-energy dₓ²-y² orbital lead to a diamagnetic state with a total spin (S) of 0.
The bonding in NiCl₂(PCy₃)₂ can be described by the formation of four sigma bonds between the nickel center and the two phosphorus and two chlorine donor atoms. The Ni-P bond is formed from the overlap of a filled sp³-hybridized orbital on the phosphorus atom with an empty dsp² hybrid orbital on the nickel center. The Ni-Cl bonds are similarly formed. There is also potential for π-backbonding from filled nickel d-orbitals into the σ* orbitals of the P-C bonds of the phosphine ligands.
Predicted Molecular Geometry
Based on crystallographic data from analogous trans-square planar nickel(II) phosphine complexes, the following bond lengths and angles are predicted for NiCl₂(PCy₃)₂.
| Parameter | Predicted Value | Basis for Prediction |
| Ni-P Bond Length | ~2.22 - 2.26 Å | Data from trans-[NiCl₂(P(p-tolyl)₃)₂] and similar complexes. |
| Ni-Cl Bond Length | ~2.16 - 2.18 Å | Data from trans-[NiCl₂(P(p-tolyl)₃)₂] and similar complexes. |
| P-Ni-P Bond Angle | 180° (idealized) | trans arrangement in a square planar geometry. |
| Cl-Ni-Cl Bond Angle | 180° (idealized) | trans arrangement in a square planar geometry. |
| P-Ni-Cl Bond Angle | 90° (idealized) | Orthogonal arrangement in a square planar geometry. |
Experimental Data and Protocols
Synthesis of NiCl₂(PCy₃)₂
A common and effective method for the synthesis of NiCl₂(PCy₃)₂ involves the reaction of a hydrated nickel(II) chloride salt with two equivalents of tricyclohexylphosphine in an alcohol solvent.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a minimal amount of hot 2-propanol.
-
Ligand Addition: In a separate flask, dissolve two molar equivalents of tricyclohexylphosphine (PCy₃) in warm 2-propanol.
-
Reaction: Slowly add the phosphine solution to the stirring nickel chloride solution. A color change and the formation of a precipitate should be observed.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the isolated solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the final product under vacuum. The product should be obtained as a dark red-purple crystalline solid.
Spectroscopic and Magnetic Properties
The characterization of NiCl₂(PCy₃)₂ relies on several key analytical techniques. The expected results are summarized below.
| Technique | Expected Observation |
| ³¹P{¹H} NMR | A single, sharp resonance is expected in the range of δ 20-40 ppm. The observation of a single peak is consistent with the two phosphorus nuclei being chemically equivalent in a trans geometry. Paramagnetism would lead to significant broadening of the signal, likely rendering it unobservable at room temperature.[2] |
| UV-Vis Spectroscopy | In a suitable solvent (e.g., dichloromethane), d-d transitions characteristic of a square planar Ni(II) complex are expected. These are typically observed in the visible region and are of low to moderate intensity. |
| Infrared (IR) Spectroscopy | The spectrum will be dominated by the vibrational modes of the tricyclohexylphosphine ligands. Key vibrations to note would be the Ni-P and Ni-Cl stretching frequencies, which are expected in the far-IR region (typically below 400 cm⁻¹). |
| Magnetic Susceptibility | The complex is expected to be diamagnetic (magnetic moment, µeff ≈ 0 B.M.), consistent with a low-spin d⁸ electronic configuration in a square planar geometry. This can be confirmed experimentally using methods such as the Gouy balance or a SQUID magnetometer.[3] |
Visualizations
Proposed Molecular Structure
Caption: Proposed trans-square planar structure of NiCl₂(PCy₃)₂
Synthetic Workflow
Caption: Synthetic Workflow for NiCl₂(PCy₃)₂
References
- 1. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 2. Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
In-Depth Technical Guide: Bis(tricyclohexylphosphine)nickel(II) Chloride
CAS Number: 19999-87-2
This technical guide provides a comprehensive overview of bis(tricyclohexylphosphine)nickel(II) chloride, a versatile and efficient catalyst for a range of organic transformations. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.
Compound Overview
This compound , with the chemical formula C₃₆H₆₆Cl₂NiP₂, is a coordination complex featuring a central nickel atom bonded to two tricyclohexylphosphine ligands and two chloride ions.[1] It is a dark red-purple crystalline powder, appreciated for its stability and catalytic activity in various organic syntheses.[2]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 19999-87-2 | [3] |
| Molecular Formula | C₃₆H₆₆Cl₂NiP₂ | [3] |
| Molecular Weight | 690.46 g/mol | [3] |
| Appearance | Dark red-purple crystalline powder | [2] |
| Melting Point | 227-231 °C (decomposes) | [2] |
| Solubility | Soluble in many organic solvents | [1] |
Spectroscopic Data
Characterization of this compound is typically achieved through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule, confirming the presence of the tricyclohexylphosphine ligands and their coordination to the nickel center.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of nickel(II) chloride hexahydrate with tricyclohexylphosphine. The following protocol is adapted from established procedures for the synthesis of dichlorophosphinenickel(II) compounds.[6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tricyclohexylphosphine (PCy₃)
-
Ethanol, anhydrous
-
Isopropanol, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve nickel(II) chloride hexahydrate (1.0 equivalent) in a minimal amount of warm, anhydrous ethanol.
-
In a separate flask, dissolve tricyclohexylphosphine (2.2 equivalents) in anhydrous isopropanol.
-
Gently heat the nickel chloride solution.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add the tricyclohexylphosphine solution to the warm nickel chloride solution with vigorous stirring.
-
A precipitate should form upon mixing. Heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting dark red-purple crystalline solid under vacuum.
Applications in Catalysis
This compound is a highly effective pre-catalyst for several important carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Kumada cross-coupling reactions.[7][8] Its bulky and electron-donating tricyclohexylphosphine ligands facilitate the catalytic cycle and enhance reactivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and other conjugated systems. This compound has been shown to be an efficient catalyst for this reaction, particularly with challenging substrates like aryl chlorides.[9]
General Reaction Scheme:
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and this compound (1-5 mol%).
-
Add a degassed solvent (e.g., toluene, THF, or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Couplings:
The following table summarizes the performance of this compound in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.
| Aryl Chloride | Product | Yield (%) | Reference |
| 4-Chloroanisole | 4-Methoxybiphenyl | 95 | [9] |
| 4-Chlorotoluene | 4-Methylbiphenyl | 92 | [9] |
| 2-Chloropyridine | 2-Phenylpyridine | 85 | [9] |
| 3-Chloropyridine | 3-Phenylpyridine | 88 | [9] |
Kumada Cross-Coupling
The Kumada coupling provides a direct route to C-C bond formation by reacting an organohalide with a Grignard reagent. This compound is a robust catalyst for this transformation, including the challenging coupling of aryl ethers.[10]
General Reaction Scheme:
Experimental Protocol for a Typical Kumada Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1-5 mol%) and the organohalide (1.0 equivalent).
-
Add a dry, degassed solvent (e.g., THF or diethyl ether).
-
Cool the mixture to 0 °C or the desired reaction temperature.
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data for Kumada Couplings of Aryl Ethers:
This catalyst has shown efficacy in the coupling of aryl ethers, which are typically challenging substrates due to the strength of the C-O bond.
| Aryl Ether | Grignard Reagent | Product | Yield (%) | Reference |
| Anisole | Phenylmagnesium bromide | Biphenyl | 75 | [10] |
| 4-Methylanisole | Phenylmagnesium bromide | 4-Methylbiphenyl | 81 | [10] |
Catalytic Cycle Diagrams
The catalytic activity of this compound in cross-coupling reactions proceeds through a well-established catalytic cycle involving Ni(0) and Ni(II) intermediates.
The cycle is initiated by the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the organohalide to the Ni(0) center, transmetalation with the organometallic reagent, and finally, reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | this compound | C36H66Cl2NiP2 - Ereztech [ereztech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound, 99% | 19999-87-2 [chemicalbook.com]
- 8. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
An In-Depth Technical Guide to the Physical Properties of Bis(tricyclohexylphosphine)nickel(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of bis(tricyclohexylphosphine)nickel(II) chloride. The information is curated for professionals in research and development who utilize organometallic compounds in catalysis and synthesis.
Core Physical and Chemical Properties
This compound, with the chemical formula C₃₆H₆₆Cl₂NiP₂, is an organonickel complex widely employed as a catalyst in organic synthesis.[1] Its physical characteristics are pivotal for its application in various reaction conditions.
| Property | Data |
| Molecular Formula | C₃₆H₆₆Cl₂NiP₂ / [(C₆H₁₁)₃P]₂NiCl₂[2][3] |
| Molecular Weight | 690.46 g/mol [2][4] |
| Appearance | Dark red-purple crystals or powder.[2][5][6] Some sources may describe it as a yellow crystalline solid.[1][7] |
| Melting Point | 227-284 °C (with decomposition).[2][4][5][7] |
| Solubility | Soluble in organic solvents such as ether and benzene; sparingly soluble in water.[1][7] |
| Stability | Stable under normal conditions.[4] It is recommended to store in an inert atmosphere at room temperature.[1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
| Spectroscopic Technique | Details |
| Infrared (IR) Spectroscopy | An ATR-IR spectrum has been recorded using a Bruker Tensor 27 FT-IR instrument, with the technique specified as ATR-Neat.[8] |
| Raman Spectroscopy | A FT-Raman spectrum has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[8] |
While specific NMR data is not detailed in the provided search results, it is a standard technique for the characterization of such organometallic complexes.[9][10]
Experimental Protocols
General Synthesis of this compound
A common method for the preparation of this compound involves the reaction of nickel(II) chloride with tricyclohexylphosphine in an appropriate solvent.[7]
Methodology:
-
Reactant Preparation: Nickel(II) chloride (1 equivalent) is dissolved in a suitable anhydrous solvent, such as isopropanol or ethanol.
-
Ligand Addition: Tricyclohexylphosphine (2 equivalents) is dissolved in the same solvent and added to the nickel(II) chloride solution.
-
Reaction: The mixture is typically stirred, and the reaction can be conducted at room temperature or with heating (reflux) to facilitate the complex formation.[7]
-
Isolation: The product, which may precipitate from the solution upon reaction or cooling, is isolated by filtration.
-
Purification: The isolated solid is washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Drying: The final product is dried under vacuum to yield the pure this compound complex.
Determination of Physical Properties
-
Melting Point: Determined using a standard melting point apparatus. The observation of decomposition is noted by a change in color or the evolution of gas.
-
Solubility: Assessed by adding a small amount of the compound to various solvents at a specified temperature and observing its dissolution.
-
Infrared (IR) Spectroscopy (ATR-Neat): A small amount of the solid sample is placed directly on the ATR crystal of the FT-IR spectrometer, and the spectrum is recorded. This technique requires minimal sample preparation.[8]
Visualizations
Diagrams of Methodologies and Applications
To further elucidate the synthesis and utility of this compound, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Relationship between the nickel complex and its primary catalytic applications.[11]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | this compound | C36H66Cl2NiP2 - Ereztech [ereztech.com]
- 3. strem.com [strem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound, (PCy3)2NiCl2-SINOCOMPOUND [en.sinocompound.com]
- 7. chembk.com [chembk.com]
- 8. Bis(tricyclohexylphosphine)nickel(II) Dichloride | C36H66Cl2NiP2 | CID 11039739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 19999-87-2 | NiCl₂(PCy₃)₂ | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 10. This compound, CAS No. 19999-87-2 - iChemical [ichemical.com]
- 11. This compound, 99% | 19999-87-2 [chemicalbook.com]
Solubility Profile of Dichlorobis(tricyclohexylphosphine)nickel(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(tricyclohexylphosphine)nickel(II), with the chemical formula NiCl₂(PCy₃)₂, is a significant coordination complex frequently utilized as a catalyst in a variety of organic transformations. The bulky and electron-donating tricyclohexylphosphine ligands impart unique reactivity and stability to the nickel center. A thorough understanding of its solubility in different organic solvents is paramount for its effective application in homogeneous catalysis, reaction optimization, and downstream processing. This technical guide provides a comprehensive overview of the solubility of NiCl₂(PCy₃)₂, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow of the experimental procedure.
Data Presentation: Solubility of NiCl₂(PCy₃)₂
Precise quantitative solubility data for NiCl₂(PCy₃)₂ in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility for organometallic complexes and qualitative observations, a summary of its expected solubility is presented below. Metal-phosphine complexes, particularly those with bulky alkylphosphine ligands like tricyclohexylphosphine, are generally lipophilic and thus exhibit good solubility in non-polar and weakly polar organic solvents.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | High |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | High |
| Toluene | C₇H₈ | Non-polar | Moderate to High |
| Benzene | C₆H₆ | Non-polar | Moderate to High |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Moderate |
| Hexane | C₆H₁₄ | Non-polar | Low |
| Ethanol | C₂H₅OH | Polar Protic | Low to Sparingly Soluble |
| Methanol | CH₃OH | Polar Protic | Low to Sparingly Soluble |
| Water | H₂O | Polar Protic | Insoluble |
Note: This table provides an estimation of solubility. For precise applications, experimental determination is strongly recommended.
Experimental Protocol: Determination of the Solubility of NiCl₂(PCy₃)₂
The determination of the solubility of NiCl₂(PCy₃)₂, an air-sensitive compound, requires meticulous experimental technique to prevent decomposition and ensure accurate results. The following protocol outlines the gravimetric method for determining solubility in a given organic solvent under an inert atmosphere.
I. Materials and Equipment
-
Compound: Dichlorobis(tricyclohexylphosphine)nickel(II) (NiCl₂(PCy₃)₂)
-
Solvents: High-purity, anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Inert Gas: High-purity nitrogen or argon
-
Glassware: Schlenk flasks, graduated cylinders, syringes, cannulas, filter funnels with fine porosity frits, pre-weighed vials with airtight seals
-
Equipment: Analytical balance (±0.0001 g), Schlenk line, magnetic stirrer and stir bars, temperature-controlled bath, vacuum oven, glovebox (optional but recommended)
II. Procedure
-
Preparation of a Saturated Solution:
-
In a clean, dry Schlenk flask under a positive pressure of inert gas, add a precisely weighed amount of NiCl₂(PCy₃)₂ (an excess amount to ensure saturation).
-
Using a gas-tight syringe or cannula, add a known volume of the desired anhydrous organic solvent to the Schlenk flask.
-
Seal the flask and place it in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is established, cease stirring and allow the excess solid to settle at the bottom of the flask. This step should also be performed at the controlled temperature.
-
Carefully transfer a known volume of the clear, supernatant (saturated solution) to a pre-weighed, dry vial with an airtight seal using a cannula equipped with a filter tip to avoid transferring any solid particles. This transfer must be conducted under a strict inert atmosphere.
-
-
Solvent Evaporation and Mass Determination:
-
Record the precise volume of the saturated solution transferred to the vial.
-
Connect the vial to the Schlenk line and carefully remove the solvent under vacuum. Gentle heating in the temperature-controlled bath can facilitate this process, but care must be taken to avoid decomposition of the complex.
-
Once the solvent is completely removed, a solid residue of the dissolved NiCl₂(PCy₃)₂ will remain in the vial.
-
Dry the vial containing the residue under high vacuum for several hours to ensure all residual solvent is removed.
-
Transfer the sealed vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solid on an analytical balance.
-
III. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of saturated solution transferred (L)
To express solubility in other units, such as mol/L, the molar mass of NiCl₂(PCy₃)₂ (690.46 g/mol ) can be used.
IV. Safety Precautions
-
NiCl₂(PCy₃)₂ and many organic solvents are hazardous. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Due to the air-sensitive nature of the compound, all steps must be carried out under an inert atmosphere using proper Schlenk line or glovebox techniques.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of an air-sensitive compound like NiCl₂(PCy₃)₂.
Caption: Experimental workflow for determining the solubility of NiCl₂(PCy₃)₂.
Spectroscopic and Catalytic Profile of Bis(tricyclohexylphosphine)nickel(II) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tricyclohexylphosphine)nickel(II) chloride, with the chemical formula NiCl₂(PCy₃)₂, is a significant coordination complex that has garnered considerable interest in the field of catalysis. Its efficacy as a precatalyst in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, makes it a valuable tool in synthetic organic chemistry, including in the synthesis of complex molecules relevant to drug discovery. This technical guide provides a comprehensive overview of the available spectroscopic data for NiCl₂(PCy₃)₂, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key catalytic cycle.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₆H₆₆Cl₂NiP₂ | [1] |
| Molecular Weight | 690.46 g/mol | [2] |
| Appearance | Dark red-purple crystalline solid | [2] |
| Melting Point | 284 °C | [2] |
| CAS Number | 19999-87-2 | [1] |
Spectroscopic Data
The paramagnetic nature of the d⁸ nickel(II) center in a pseudo-tetrahedral or square planar geometry can lead to significant broadening of NMR signals, often rendering them unobservable under standard solution-state conditions. Spectroscopic characterization, therefore, relies heavily on vibrational spectroscopy, solid-state techniques, and comparisons with analogous compounds.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of NiCl₂(PCy₃)₂ is dominated by the vibrational modes of the tricyclohexylphosphine ligands. While a detailed peak list is not publicly available, the expected characteristic absorption bands are primarily due to C-H stretching and bending vibrations of the cyclohexyl rings. Information from public databases indicates that an ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1]
Raman Spectroscopy: Similar to IR spectroscopy, the Raman spectrum is expected to show prominent bands corresponding to the PCy₃ ligands. A FT-Raman spectrum has been recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1] The low-frequency region would be of particular interest for observing Ni-P and Ni-Cl stretching modes, which are crucial for understanding the coordination environment of the nickel center.
| Spectroscopic Technique | Expected Observations |
| Infrared (FTIR) | Strong absorptions in the 2800-3000 cm⁻¹ region (C-H stretching) and in the 800-1500 cm⁻¹ region (C-H bending and C-C stretching) characteristic of the cyclohexyl groups. |
| Raman | Complementary to the IR spectrum, with strong C-H and C-C vibrations. Ni-P and Ni-Cl stretching vibrations are expected in the low-frequency region (typically < 400 cm⁻¹). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
As previously mentioned, the paramagnetic properties of NiCl₂(PCy₃)₂ pose a significant challenge for solution-state NMR spectroscopy.
¹H and ¹³C NMR: Due to paramagnetic broadening, well-resolved ¹H and ¹³C NMR spectra in solution are generally not obtainable for this complex.
³¹P NMR: In the solid state, ³¹P NMR could potentially provide information about the phosphorus environment. In solution, a signal may not be observed at room temperature.[3] For context, the free tricyclohexylphosphine ligand (PCy₃) exhibits a ³¹P chemical shift of approximately 10.8 ppm.[4]
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals are expected to be significantly broadened and likely unobservable in solution. |
| ¹³C NMR | Signals are expected to be significantly broadened and likely unobservable in solution. |
| ³¹P NMR | A signal may not be observed in solution at room temperature. Solid-state ³¹P NMR could potentially yield a broad signal. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Spectroscopic Technique | Expected Observations |
| UV-Visible | Broad, low-intensity absorption bands in the visible region corresponding to d-d electronic transitions. The exact position of these bands is sensitive to the geometry of the complex (tetrahedral vs. square planar). |
Mass Spectrometry
Mass spectrometry of organometallic complexes can be performed using soft ionization techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS). These methods can provide information on the molecular weight of the complex and its fragmentation patterns. However, no specific mass spectrum for NiCl₂(PCy₃)₂ has been reported in the available literature.
| Spectroscopic Technique | Expected Observations |
| Mass Spectrometry (ESI-MS or MALDI-MS) | A molecular ion peak corresponding to the intact complex or fragments resulting from the loss of ligands would be expected. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of NiCl₂(PCy₃)₂ involves the reaction of a hydrated nickel(II) chloride salt with two equivalents of tricyclohexylphosphine in an alcoholic solvent.[5][6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tricyclohexylphosphine (PCy₃)
-
Absolute Ethanol
-
Isopropanol
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve tricyclohexylphosphine (2.0 equivalents) in isopropanol with gentle heating to facilitate dissolution.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (1.0 equivalent) in absolute ethanol, also with gentle warming.
-
Add the warm nickel chloride solution to the solution of tricyclohexylphosphine.
-
The reaction mixture is typically heated to reflux for a period of time (e.g., 10-30 minutes), during which the color of the solution should change, and a precipitate may form.
-
After the reflux period, the mixture is allowed to cool to room temperature and then further cooled in an ice bath to maximize precipitation.
-
The solid product is collected by filtration under inert atmosphere, washed with cold ethanol, and then with a non-polar solvent like diethyl ether or pentane to remove any unreacted starting material.
-
The resulting dark red-purple solid is dried under vacuum.
Catalytic Application and Workflow
This compound is a widely used precatalyst for Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organohalide.[7]
General Workflow for Synthesis and Characterization
Catalytic Cycle of Suzuki-Miyaura Coupling
The Ni(II) precatalyst is believed to be reduced in situ to a catalytically active Ni(0) species. The catalytic cycle then proceeds through oxidative addition, transmetalation, and reductive elimination.
Conclusion
References
- 1. Bis(tricyclohexylphosphine)nickel(II) Dichloride | C36H66Cl2NiP2 | CID 11039739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | this compound | C36H66Cl2NiP2 - Ereztech [ereztech.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 6. ukessays.com [ukessays.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Electrochemical Behavior of Dichlorobis(tricyclohexylphosphine)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorobis(tricyclohexylphosphine)nickel(II), NiCl2(PCy3)2, is a widely utilized catalyst precursor in a variety of organic transformations, most notably in cross-coupling reactions. Its efficacy in these reactions is intrinsically linked to its electrochemical properties, which govern the accessibility of catalytically active lower oxidation states of nickel. This technical guide provides a comprehensive overview of the electrochemical behavior of NiCl2(PCy3)2, detailing its redox processes and the experimental protocols for their investigation. A thorough understanding of these properties is crucial for optimizing reaction conditions and developing novel synthetic methodologies.
Introduction
Nickel-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The catalytic cycle of these reactions often involves the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. The feasibility and efficiency of this initial reduction step are dictated by the electrochemical potential of the Ni(II)/Ni(I) and Ni(I)/Ni(0) redox couples. The ligand environment surrounding the nickel center plays a critical role in tuning these potentials. In the case of NiCl2(PCy3)2, the bulky and electron-donating tricyclohexylphosphine (PCy3) ligands significantly influence the electronic structure and, consequently, the electrochemical behavior of the complex.
Electrochemical Properties of NiCl2(PCy3)2
The electrochemical behavior of NiCl2(PCy3)2 is typically investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of the electrochemically generated species.
Table 1: Expected Redox Behavior of NiCl2(PCy3)2
| Redox Couple | E°' (V vs. reference electrode) | Characteristics |
| Ni(II)/Ni(I) | Expected to be in the range of -1.0 to -2.0 V | This initial reduction is often a key step in initiating catalytic cycles. |
| Ni(I)/Ni(0) | Expected to be at a more negative potential than the Ni(II)/Ni(I) couple | The formation of the highly reactive Ni(0) species is crucial for oxidative addition. |
Note: The exact redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and scan rate.
Experimental Protocols
A detailed experimental protocol for the cyclic voltammetry of NiCl2(PCy3)2 is crucial for obtaining reproducible and accurate data. The following protocol is a generalized procedure based on common practices for the electrochemical analysis of organometallic compounds.
Materials and Reagents
-
Analyte: Dichlorobis(tricyclohexylphosphine)nickel(II) (NiCl2(PCy3)2)
-
Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), anhydrous, freshly distilled.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAClO4), electrochemical grade, dried under vacuum before use.
-
Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy Carbon or Platinum disk electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Internal Standard (optional): Ferrocene (Fc) for referencing the potential.
Instrumentation
A potentiostat capable of performing cyclic voltammetry is required.
Experimental Procedure
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent (e.g., acetonitrile) to the desired concentration.
-
Preparation of the Analyte Solution: Accurately weigh a small amount of NiCl2(PCy3)2 and dissolve it in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Polish the working electrode with alumina slurry, rinse with the solvent, and dry before each measurement.
-
Fill the cell with the analyte solution.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range where the redox events of interest are expected (e.g., from 0 V to -2.5 V vs. Ag/Ag+).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
If using an internal standard, add a small amount of ferrocene to the solution after the initial measurement and record the voltammogram again to determine the Fc/Fc+ couple's potential.
-
Signaling Pathways and Catalytic Cycles
The electrochemical behavior of NiCl2(PCy3)2 is central to its role in catalysis. The reduction of the Ni(II) precatalyst initiates the catalytic cycle. A simplified representation of this process in a cross-coupling reaction is depicted below.
Caption: Electrochemical initiation of a Ni-catalyzed cross-coupling cycle.
Experimental Workflow
The general workflow for studying the electrochemical behavior of NiCl2(PCy3)2 and its application in a catalytic reaction is outlined below.
Caption: Workflow for electrochemical analysis and catalytic application.
Conclusion
The electrochemical behavior of NiCl2(PCy3)2 is a cornerstone of its catalytic activity. Understanding its redox potentials and the factors that influence them is paramount for the rational design and optimization of nickel-catalyzed transformations. While direct, comprehensive quantitative data for this specific complex remains somewhat elusive in readily citable formats, the established principles of nickel phosphine complex electrochemistry provide a solid framework for its study. The detailed experimental protocols provided herein offer a starting point for researchers to probe the rich electrochemical landscape of this important catalyst precursor, paving the way for future innovations in drug development and organic synthesis.
In-Depth Technical Guide on the Thermal Stability of Bis(tricyclohexylphosphine)nickel(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tricyclohexylphosphine)nickel(II) chloride, with the chemical formula NiCl₂(PCy₃)₂, is a coordination complex that has garnered significant interest as a catalyst in a variety of organic transformations. Its efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Kumada couplings, is well-documented. The thermal stability of this organometallic compound is a critical parameter that dictates its utility in catalytic cycles, which often require elevated temperatures. Understanding the thermal decomposition profile of NiCl₂(PCy₃)₂ is paramount for optimizing reaction conditions, ensuring catalyst integrity, and preventing the formation of undesirable byproducts. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its decomposition temperature, and outlines detailed experimental protocols for its synthesis and thermal analysis.
Thermal Stability Data
The thermal stability of this compound is characterized by its melting point, which is accompanied by decomposition. Literature values for the decomposition temperature vary, likely due to different experimental conditions such as heating rate and atmospheric environment. The reported range for the melting and decomposition point of this complex is between 227°C and 284°C.[1][2][3][4][5]
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in the public domain, the provided temperature range indicates the upper limit of its thermal stability under normal conditions.
Table 1: Thermal Properties of this compound
| Parameter | Value | References |
| Melting Point | 227-231°C (with decomposition) | [3][5] |
| Melting Point | 284°C | [2][4] |
| Decomposition Temperature | ~250°C (literature value) | [1] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of bis(phosphine)nickel(II) chloride complexes involves the reaction of a hydrated nickel(II) chloride salt with two equivalents of the corresponding phosphine ligand in an appropriate solvent. The following protocol is adapted from established procedures for similar nickel-phosphine complexes.[6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tricyclohexylphosphine (PCy₃)
-
Ethanol (absolute)
-
Isopropanol
-
Diethyl ether
-
Schlenk flask and other standard air-free technique glassware
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve tricyclohexylphosphine (2.0 equivalents) in isopropanol.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (1.0 equivalent) in ethanol with gentle warming to form a green solution.
-
Slowly add the warm nickel chloride solution to the tricyclohexylphosphine solution with vigorous stirring.
-
Upon addition, a color change should be observed, indicating the formation of the complex.
-
Heat the reaction mixture to reflux for a specified period to ensure complete reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the solid product by filtration under inert atmosphere, wash with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to obtain the final product.
dot
Caption: Workflow for the synthesis of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal stability of the synthesized this compound can be quantitatively assessed using TGA and DSC. These techniques provide information on weight loss as a function of temperature and the heat flow associated with thermal events, respectively.
Instrumentation:
-
A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.
-
Inert gas (e.g., Nitrogen, Argon) for the purge gas.
-
Alumina or platinum crucibles.
Procedure:
-
Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA crucible.
-
Place the crucible in the instrument's autosampler or manually load it into the furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition range (e.g., 30°C to 400°C) at a constant heating rate (e.g., 10°C/min).
-
Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition, the temperature of maximum decomposition rate, and the total weight loss. The DSC curve will indicate whether the decomposition is an endothermic or exothermic process.
dot
References
- 1. ukessays.com [ukessays.com]
- 2. This compound | this compound | C36H66Cl2NiP2 - Ereztech [ereztech.com]
- 3. particletechlabs.com [particletechlabs.com]
- 4. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(tricyclohexylphosphine)nickel(II) Chloride: Synthesis, Characterization, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(tricyclohexylphosphine)nickel(II) chloride, a versatile and efficient catalyst in modern organic synthesis. The document details its chemical properties, a reliable synthetic protocol, and its application in key cross-coupling reactions, complete with experimental procedures and quantitative data.
Compound Identification and Properties
Molecular Formula: C₃₆H₆₆Cl₂NiP₂[1]
Chemical Structure: The complex consists of a central nickel(II) ion coordinated to two tricyclohexylphosphine ligands and two chloride anions.
Synonyms: Dichlorobis(tricyclohexylphosphine)nickel(II), NiCl₂(PCy₃)₂
Physical and Chemical Properties: A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 690.46 g/mol | [1] |
| Appearance | Dark red-purple crystals or powder | [1][2] |
| Melting Point | 284 °C | [1] |
| Assay (Purity) | 98.5%+ | [1] |
| Elemental Analysis | %C = 61.7-63.6; %H = 9.5-9.8 | [1] |
| Solubility | Soluble in organic solvents such as ether and benzene; slightly soluble in water. |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of nickel(II) chloride hexahydrate with tricyclohexylphosphine in an alcoholic solvent.
Experimental Protocol:
-
To a solution of nickel(II) chloride hexahydrate (1.2 g) in dry ethanol (15 cm³) with gentle warming, add a solution of tricyclohexylphosphine (2.8 g) in isopropanol (30 cm³) in a 100 cm³ round-bottomed flask fitted with a reflux condenser.
-
Reflux the resulting mixture for 10 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting solid product.
-
Wash the collected solid with cold ethanol (15 cm³) followed by diethyl ether (15 cm³).
-
Dry the product by drawing a stream of air through the filter.
This procedure typically yields a crystalline product in nearly quantitative amounts.
Catalytic Applications in Cross-Coupling Reactions
This compound is a highly effective catalyst for various carbon-carbon bond-forming cross-coupling reactions. Its utility in Suzuki-Miyaura, Kumada, and Negishi couplings is well-documented.
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls from the reaction of aryl halides or tosylates with arylboronic acids. NiCl₂(PCy₃)₂ has proven to be a simple and efficient catalyst precursor for this transformation, particularly with challenging substrates like aryl tosylates.[2]
Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Tosylates:
-
In a dried flask under an argon atmosphere, combine K₃PO₄ (212 mg), the aryl tosylate (e.g., 2-naphthyl p-toluenesulfonate, 149 mg), the arylboronic acid (e.g., phenylboronic acid, 91.5 mg), PCy₃ (16.8 mg), and NiCl₂(PCy₃)₂ (10.3 mg).
-
Evacuate the flask and backfill with argon.
-
Add dioxane (5 mL) to the flask.
-
Stir the reaction mixture at 130 °C until the starting tosylate is consumed (typically up to 60 hours).
-
Cool the solution to room temperature.
-
Take up the mixture in ether (20 mL) and wash with aqueous NaOH (1 M, 5 mL) and brine (2 x 5 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table summarizes the yields for the Suzuki-Miyaura coupling of various aryl carbamates and sulfamates with arylboronic acids using NiCl₂(PCy₃)₂ as the catalyst.[3]
| Aryl Carbamate/Sulfamate | Arylboronic Acid | Product | Yield (%) |
| 1-Naphthyl N,N-diethylcarbamate | Phenylboronic acid | 1-Phenylnaphthalene | 85 |
| 2-Naphthyl N,N-diethylcarbamate | Phenylboronic acid | 2-Phenylnaphthalene | 98 |
| 1-Naphthyl N,N-diethylcarbamate | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)naphthalene | 81 |
| 2-Naphthyl N,N-diethylcarbamate | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)naphthalene | 95 |
Conditions: NiCl₂(PCy₃)₂ (10 mol%), ArB(OH)₂ (4 equiv), K₃PO₄ (7.2 equiv), toluene (0.3 M), 130 °C, 24 h.[3]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Figure 1: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling.
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. While specific protocols detailing the use of NiCl₂(PCy₃)₂ are less common, its efficacy in such reactions is noted, particularly for the coupling of aryl and vinyl halides.
General Experimental Protocol for Kumada Coupling:
-
Dissolve the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 0.5 mol%) in anhydrous THF (6 mL).
-
Add the aryl halide (2.8 mmol) to the solution and stir for 10 minutes.
-
Add the Grignard reagent (5.6 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2.5 hours.
-
Quench the reaction with methanol.
-
Add silica gel to the solution and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Quantitative Data for Kumada Coupling:
A study on the Kumada coupling of aryl chlorides with aryl Grignard reagents using a related nickel/imidazolium chloride system provides an indication of the expected high yields.
| Aryl Chloride | Aryl Grignard Reagent | Product | Yield (%) |
| 4-Chloroanisole | Phenylmagnesium bromide | 4-Methoxybiphenyl | 95 |
| Chlorobenzene | Phenylmagnesium bromide | Biphenyl | 98 |
| 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 97 |
Catalytic Cycle for Kumada Coupling:
References
An In-depth Technical Guide on Bis(tricyclohexylphosphine)nickel(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
Bis(tricyclohexylphosphine)nickel(II) chloride, with the chemical formula C₃₆H₆₆Cl₂NiP₂, is a coordination compound where a central nickel atom in the +2 oxidation state is bonded to two tricyclohexylphosphine (PCy₃) ligands and two chloride ions.[1] The bulky and electron-donating tricyclohexylphosphine ligands play a crucial role in the stability and reactivity of the complex, providing significant steric hindrance around the nickel center.[1] This air-stable, dark red-purple crystalline solid is a versatile and widely used catalyst in organic synthesis.[2][3]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₆Cl₂NiP₂ | [1][4] |
| Molecular Weight | 690.46 g/mol | [2][4] |
| CAS Number | 19999-87-2 | [2][4] |
| Appearance | Dark red-purple crystals or powder | [2][3] |
| Melting Point | 284 °C | [2][4] |
| Purity | Typically ≥97% | [4] |
Synthesis
Experimental Protocol: Synthesis of this compound
A common method for the preparation of this compound involves the reaction of a nickel(II) salt with tricyclohexylphosphine in a suitable solvent.[5][6] The following protocol is a representative example:
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous Ethanol
-
Anhydrous Isopropanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tricyclohexylphosphine (2 molar equivalents) in isopropanol and bring the solution to a gentle reflux to ensure complete dissolution.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (1 molar equivalent) in a minimal amount of warm ethanol.
-
Carefully add the warm nickel chloride solution to the refluxing tricyclohexylphosphine solution.
-
Continue to reflux the resulting mixture for approximately 10-20 minutes.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Collect the solid product by filtration.
-
Wash the isolated solid with cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the final product under vacuum to yield this compound as a crystalline solid.
This procedure can be adapted from similar syntheses of phosphine-nickel complexes.[7][8]
Key Applications in Catalysis
This compound is a highly effective catalyst for a variety of organic transformations. Its utility stems from the ability of the nickel center to participate in redox reactions, while the phosphine ligands modulate its electronic properties and stabilize the metallic core.[1]
Major Catalytic Applications Include:
-
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Kumada coupling reactions to form carbon-carbon bonds.[4][9] These reactions are fundamental in the synthesis of biaryls and other complex organic molecules.
-
Arylation Reactions: The complex catalyzes the arylation of various substrates.[9]
-
Olefin Dimerization: It is an effective catalyst for the dimerization of olefins.[4][9]
-
Dehydrobrominative Polycondensation: This catalyst is employed in polymerization reactions.[4][9]
-
C-F and C-O Bond Activation: It has shown utility in challenging catalytic reactions such as the borylation of aryl fluorides and the Suzuki-Miyaura coupling of phenols via C-O bond activation.[9]
Catalytic Cycle Workflow
The following diagram illustrates a generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where NiCl₂(PCy₃)₂ serves as the precatalyst. The cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is harmful if swallowed and may cause an allergic skin reaction.[10][11] It is also suspected of causing cancer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][11]
Precautionary Measures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][11]
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5]
-
Use in a well-ventilated area or with respiratory protection to avoid inhaling the powder.[11]
-
Wash hands thoroughly after handling.[11]
-
In case of accidental contact or if you feel unwell, seek immediate medical attention.[5]
This material and its container must be disposed of as hazardous waste.[5]
References
- 1. CAS 19999-87-2: Bis(tricyclohexylphosphine)nickel(II) chlo… [cymitquimica.com]
- 2. This compound | this compound | C36H66Cl2NiP2 - Ereztech [ereztech.com]
- 3. This compound, (PCy3)2NiCl2-SINOCOMPOUND [en.sinocompound.com]
- 4. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 7. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. This compound, 99% | 19999-87-2 [chemicalbook.com]
- 10. Bis(tricyclohexylphosphine)nickel(II) Dichloride | C36H66Cl2NiP2 | CID 11039739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
Methodological & Application
Bis(tricyclohexylphosphine)nickel(II) Chloride: A Versatile Catalyst for Cross-Coupling Reactions
Introduction
Bis(tricyclohexylphosphine)nickel(II) chloride, often abbreviated as NiCl₂(PCy₃)₂, is a robust and versatile air-stable nickel(II) complex that has garnered significant attention in the field of organic synthesis. Its efficacy as a catalyst in a variety of cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds, makes it a valuable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of NiCl₂(PCy₃)₂ in three key cross-coupling reactions: the Suzuki-Miyaura, Kumada, and Negishi couplings.
Application Notes
This compound is particularly effective in coupling reactions involving less reactive electrophiles, such as aryl chlorides and tosylates, which are often challenging substrates for palladium-based catalysts. The bulky and electron-rich tricyclohexylphosphine ligands on the nickel center are believed to facilitate the oxidative addition step and promote the stability of the catalytic species.
Key Applications:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. NiCl₂(PCy₃)₂ has been shown to be an effective catalyst for the coupling of aryl tosylates and arylboronic acids.[1] This provides a valuable alternative to the more commonly used palladium catalysts, especially when cost and availability are concerns.
-
Kumada Coupling: This cross-coupling reaction involves the reaction of a Grignard reagent with an organic halide. NiCl₂(PCy₃)₂ is utilized in the coupling of aryl ethers with Grignard reagents, a transformation that involves the challenging cleavage of a carbon-oxygen bond.
-
Negishi Coupling: The Negishi coupling joins an organozinc compound with an organic halide or triflate. While specific data for NiCl₂(PCy₃)₂ in this reaction is less commonly reported, nickel catalysis, in general, is well-established for Negishi couplings, particularly for the formation of alkyl-alkyl bonds.[2]
Data Presentation
The following tables summarize the quantitative data for cross-coupling reactions catalyzed by this compound, showcasing its broad substrate scope and efficiency.
Table 1: Suzuki-Miyaura Coupling of Aryl Carbamates and Sulfamates with Arylboronic Acids [3]
| Entry | Aryl Carbamate/Sulfamate | Arylboronic Acid | Product | Yield (%) |
| 1 | N,N-Diethyl-4-methoxyphenyl carbamate | Phenylboronic acid | 4-Methoxybiphenyl | 85 |
| 2 | N,N-Diethyl-4-acetylphenyl carbamate | Phenylboronic acid | 4-Acetylbiphenyl | 78 |
| 3 | N,N-Diethyl-2-naphthyl carbamate | Phenylboronic acid | 2-Phenylnaphthalene | 92 |
| 4 | N,N-Diethyl-4-methoxyphenyl sulfamate | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 5 | N,N-Diethyl-4-cyanophenyl sulfamate | Phenylboronic acid | 4-Cyanobiphenyl | 88 |
| 6 | N,N-Diethyl-3-pyridyl sulfamate | Phenylboronic acid | 3-Phenylpyridine | 75 |
Reaction Conditions: NiCl₂(PCy₃)₂ (5 mol%), Arylboronic Acid (2.5 equiv), K₃PO₄ (4.5 equiv), Toluene, 110 °C, 24 h.
Table 2: Kumada Coupling of Aryl Ethers with Grignard Reagents
| Entry | Aryl Ether | Grignard Reagent | Product | Yield (%) |
| 1 | Anisole | Phenylmagnesium bromide | Biphenyl | 82 |
| 2 | 4-Methylanisole | Phenylmagnesium bromide | 4-Methylbiphenyl | 88 |
| 3 | 2-Methoxynaphthalene | Phenylmagnesium bromide | 2-Phenylnaphthalene | 91 |
| 4 | 1,3-Dimethoxybenzene | Phenylmagnesium bromide | 3-Phenylanisole | 75 |
Note: The yields presented are representative examples from the literature and may vary depending on the specific reaction conditions and substrates used.
Table 3: Negishi Coupling of Aryl Halides with Organozinc Reagents (General Nickel Catalysis)
| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylzinc chloride | 4-Methylbiphenyl | 95 |
| 2 | 1-Bromo-4-fluorobenzene | Ethylzinc chloride | 4-Ethylfluorobenzene | 85 |
| 3 | 2-Chloropyridine | Benzylzinc chloride | 2-Benzylpyridine | 78 |
Note: This table represents typical yields for nickel-catalyzed Negishi couplings. Specific data for NiCl₂(PCy₃)₂ is limited in the readily available literature.
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling of Aryl Tosylates with Arylboronic Acids
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl carbamates and sulfamates.[3]
Materials:
-
This compound (NiCl₂(PCy₃)₂)
-
Aryl tosylate
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl tosylate (1.0 mmol), arylboronic acid (2.5 mmol), potassium phosphate (4.5 mmol), and this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (to achieve a desired concentration, e.g., 0.3 M).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. General Procedure for Kumada Coupling of Aryl Ethers with Grignard Reagents
Materials:
-
This compound (NiCl₂(PCy₃)₂)
-
Aryl ether
-
Grignard reagent (solution in THF or diethyl ether)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., THF).
-
Add the aryl ether (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3. General Procedure for Negishi Coupling of Aryl Halides with Organozinc Reagents
This is a general protocol for nickel-catalyzed Negishi coupling and may require optimization for NiCl₂(PCy₃)₂.
Materials:
-
This compound (NiCl₂(PCy₃)₂)
-
Aryl halide
-
Organozinc reagent (prepared in situ or as a solution)
-
Anhydrous solvent (e.g., THF, DMA)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol) and this compound (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., THF).
-
Add the organozinc reagent (1.2 mmol) dropwise at room temperature with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the appropriate time (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Kumada coupling.
Caption: Catalytic cycle for the Negishi coupling.
Caption: General experimental workflow for cross-coupling.
References
Application Notes and Protocols: NiCl2(PCy3)2 in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the air-stable and commercially available nickel precatalyst, Bis(tricyclohexylphosphine)nickel(II) dichloride [NiCl2(PCy3)2], in Suzuki-Miyaura cross-coupling reactions. This powerful catalytic system offers a cost-effective alternative to palladium catalysts for the formation of C(sp²)–C(sp²) bonds, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules. The protocols outlined herein are applicable to a wide range of substrates, including challenging aryl chlorides and various heterocyclic compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl motifs prevalent in many pharmaceutical agents.[1] While palladium catalysts have traditionally dominated this field, nickel-based systems have gained significant attention due to nickel's lower cost and high reactivity, particularly in activating inert C-Cl bonds.[1][2] NiCl2(PCy3)2 has emerged as a versatile and user-friendly precatalyst, facilitating the coupling of a broad scope of aryl and heteroaryl partners under relatively mild conditions.[1][3] This document provides detailed protocols and compiled data to aid researchers in the successful application of this catalytic system.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions involves a Ni(0)/Ni(II) catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[4] The precatalyst, NiCl2(PCy3)2, is reduced in situ to the active Ni(0) species.
References
Application Notes and Protocols for Kumada Coupling with Bis(tricyclohexylphosphine)nickel(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for conducting Kumada coupling reactions utilizing bis(tricyclohexylphosphine)nickel(II) chloride as a catalyst. This protocol is particularly relevant for the cross-coupling of aryl alkyl ethers with aryl Grignard reagents, a transformation of significant utility in the synthesis of unsymmetrical biaryls, which are common motifs in pharmaceuticals and functional materials.
Introduction
The Kumada coupling, a foundational reaction in transition metal-catalyzed cross-coupling, provides a powerful method for the formation of carbon-carbon bonds.[1] While traditionally employing aryl and vinyl halides as electrophiles, recent advancements have expanded the scope to include more challenging substrates such as aryl alkyl ethers. The use of robust and efficient catalysts is paramount for the success of these transformations. This compound, a commercially available and air-stable complex, has emerged as a highly effective catalyst for the cross-coupling of a wide range of aryl alkyl ethers with aryl Grignard reagents, offering a practical and versatile route to a diverse array of biaryl compounds.[2]
Data Presentation
The following table summarizes the scope and efficiency of the Kumada coupling of various aryl methyl ethers with phenylmagnesium bromide, catalyzed by this compound. The data highlights the catalyst's tolerance to different electronic and steric environments on the aryl ether substrate.
| Entry | Aryl Methyl Ether | Product | Yield (%) |
| 1 | 2-Methoxynaphthalene | 2-Phenylnaphthalene | 95 |
| 2 | 1-Methoxynaphthalene | 1-Phenylnaphthalene | 85 |
| 3 | 4-Methoxybiphenyl | 4-Phenylbiphenyl | 92 |
| 4 | 3-Methoxyphenanthrene | 3-Phenylphenanthrene | 88 |
| 5 | Anisole | Biphenyl | 30 |
| 6 | 4-Methylanisole | 4-Methylbiphenyl | 45 |
| 7 | 4-Fluoroanisole | 4-Fluorobiphenyl | 60 |
| 8 | 3-Methoxyanisole | 3-Phenylanisole | 55 |
Experimental Protocols
This section details the experimental procedure for the Kumada coupling of aryl alkyl ethers with aryl Grignard reagents catalyzed by this compound.
Materials and Reagents:
-
This compound (NiCl2(PCy3)2)
-
Aryl alkyl ether (e.g., 2-methoxynaphthalene)
-
Aryl Grignard reagent (e.g., phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO3 solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (0.05 mmol, 5 mol%).
-
Addition of Reactants: Anhydrous THF (5 mL) is added to the flask, followed by the aryl alkyl ether (1.0 mmol). The mixture is stirred at room temperature for 10 minutes.
-
Addition of Grignard Reagent: The aryl Grignard reagent (2.0 mmol, 2.0 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is then heated to reflux (approximately 65 °C in THF) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to 0 °C (ice bath) and cautiously quenched by the slow addition of 1 M aqueous HCl solution. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO3 solution and brine, then dried over anhydrous MgSO4 or Na2SO4. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Kumada coupling reaction.
Caption: Experimental workflow for the Kumada coupling.
Caption: Proposed catalytic cycle for the Kumada coupling.
References
Applications of Dichlorobis(tricyclohexylphosphine)nickel(II) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(tricyclohexylphosphine)nickel(II), [NiCl2(PCy3)2], is a versatile and commercially available air-stable precatalyst that has garnered significant attention in the field of organic synthesis. Its utility stems from its ability to catalyze a variety of cross-coupling reactions, providing a cost-effective alternative to palladium-based systems. This document provides detailed application notes and experimental protocols for the use of [NiCl2(PCy3)2] in key organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, Kumada, and Negishi cross-coupling reactions. The information is intended to guide researchers in academic and industrial settings, particularly in the realm of drug discovery and development, where efficient and robust synthetic methodologies are paramount.
Key Applications
[NiCl2(PCy3)2] is a robust catalyst for the formation of carbon-carbon and carbon-nitrogen bonds. The sterically demanding and electron-rich tricyclohexylphosphine ligands facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and contribute to the catalyst's stability and activity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. [NiCl2(PCy3)2] has proven to be an effective catalyst for this transformation, particularly with challenging substrates and in environmentally benign solvents.[1][2]
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Aryl Halide/Pseudohalide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | 2-MeTHF | 100 | 12 | 95 | [1] |
| 2 | 1-Naphthyl nonaflate | Phenylboronic acid | K3PO4 | t-Amyl Alcohol | 100 | 12 | 92 | [1] |
| 3 | 3-Bromopyridine | 2-Thienylboronic acid | K3PO4 | 2-MeTHF | 100 | 12 | 85 | [1] |
| 4 | 5-Bromopyrimidine | 3-Furanylboronic acid | K3PO4 | t-Amyl Alcohol | 100 | 12 | 78 | [3] |
| 5 | 4-Bromoanisole | Phenylboronic acid | K3PO4 | Toluene | 100 | 12 | 91 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
Reagents:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
[NiCl2(PCy3)2] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K3PO4, 3.0 mmol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [NiCl2(PCy3)2] (34.5 mg, 0.05 mmol), potassium phosphate (636 mg, 3.0 mmol), and phenylboronic acid (183 mg, 1.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 2-MeTHF (5 mL) via syringe, followed by 4-chlorotoluene (126.6 mg, 1.0 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.
-
Catalytic Cycle for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols: Bis(tricyclohexylphosphine)nickel(II) Chloride in Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tricyclohexylphosphine)nickel(II) chloride, with the chemical formula NiCl₂[P(C₆H₁₁)₃]₂, is an air-stable coordination complex that has found utility as a catalyst in a variety of organic transformations.[1][2][3][4][5] Its robust nature and specific catalytic activity make it a valuable tool in polymerization reactions, particularly in the synthesis of conjugated polymers and in olefin dimerization.[1][4][5][6] The bulky tricyclohexylphosphine ligands play a crucial role in the catalyst's stability and selectivity by influencing the coordination environment of the nickel center.[2]
These application notes provide an overview of the use of this compound in two key areas of polymerization: the dehydrobrominative polycondensation of substituted thiophenes and the polymerization of conjugated dienes and olefins. Detailed experimental protocols and quantitative data are presented to facilitate the application of this catalyst in research and development settings.
Applications in Polymerization
Dehydrobrominative Polycondensation of Substituted Thiophenes
This compound has been demonstrated to be an effective catalyst for the dehydrobrominative polycondensation of 2-bromo-3-substituted thiophenes, leading to the formation of regioregular poly(3-substituted thiophene)s. These polymers are of significant interest for their applications in organic electronics. The catalyst, in conjunction with a Grignard reagent, facilitates a chain-growth polymerization mechanism.
The following table summarizes the performance of this compound in the polymerization of 2-bromo-3-hexylthiophene.[6]
| Monomer | Catalyst Loading (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | HT Selectivity (%) | Yield (%) |
| 2-bromo-3-hexylthiophene | 0.5 | 10100 | 1.93 | 90 | 20 |
Mn = Number-average molecular weight, PDI = Polydispersity Index, HT = Head-to-Tail
This protocol is adapted from the general procedure for nickel-catalyzed dehydrobrominative polycondensation.[6]
Materials:
-
2-bromo-3-hexylthiophene
-
This compound (NiCl₂[P(C₆H₁₁)₃]₂)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)magnesium chloride lithium chloride complex (TMPMgCl·LiCl) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a glovebox, add 2-bromo-3-hexylthiophene (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Monomer Activation: Add the TMPMgCl·LiCl solution (1.0 M in THF, 1.0 mmol) dropwise to the monomer at room temperature. Stir the mixture for 30 minutes.
-
Catalyst Addition: In a separate vial, dissolve this compound (0.005 mmol, 0.5 mol%) in a minimal amount of anhydrous THF. Add the catalyst solution to the activated monomer mixture.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding a few drops of methanol. Precipitate the polymer by pouring the reaction mixture into a solution of methanol and a small amount of HCl.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: The polymer's molecular weight (Mn) and polydispersity index (PDI) can be determined by size-exclusion chromatography (SEC) against polystyrene standards. The regioregularity (HT selectivity) can be determined by ¹H NMR spectroscopy.
Polymerization of Conjugated Dienes and Olefins
While detailed protocols and extensive quantitative data for the polymerization of simple olefins and a wide range of conjugated dienes using specifically this compound are not as readily available in the reviewed literature, its general application for olefin dimerization is noted.[1][4][5] The principles of nickel-catalyzed olefin and diene polymerization are well-established, and this catalyst can be explored within these frameworks. Typically, a co-catalyst or activator, such as an organoaluminum compound (e.g., methylaluminoxane, MAO), is required to generate the active catalytic species.
Materials:
-
Monomer (e.g., butadiene, isoprene, ethylene)
-
This compound
-
Co-catalyst (e.g., Methylaluminoxane (MAO) solution in toluene)
-
Anhydrous toluene or other suitable non-polar solvent
-
Methanol or other quenching agent
-
Hydrochloric acid (for catalyst residue removal)
General Procedure (to be optimized for specific monomer):
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reactor with the desired amount of solvent and monomer.
-
Catalyst System Preparation: In a separate Schlenk flask, dissolve this compound in a small amount of solvent. In another flask, prepare the co-catalyst solution.
-
Initiation: Introduce the catalyst and co-catalyst solutions into the reactor. The order of addition and the ratio of co-catalyst to nickel complex are critical parameters that need to be optimized.
-
Polymerization: Maintain the reaction at the desired temperature and pressure (for gaseous monomers like ethylene) for a specified time. Monitor the reaction progress if possible.
-
Termination and Work-up: Quench the polymerization by adding a suitable agent (e.g., methanol). Precipitate the polymer in a non-solvent, wash to remove catalyst residues, and dry under vacuum.
Visualizations
Caption: General experimental workflow for polymerization.
Caption: Simplified catalytic cycle for cross-coupling polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 99% | 19999-87-2 [chemicalbook.com]
- 5. Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Application Notes and Protocols for NiCl2(PCy3)2 in Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(tricyclohexylphosphine)nickel(II) chloride, NiCl2(PCy3)2, as a catalyst in various arylation reactions. This document includes summaries of catalyst loading, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflow.
Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Among the various nickel catalysts, NiCl2(PCy3)2 is an air-stable, commercially available precatalyst that has demonstrated high efficiency in several arylation reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings.[1][2][3] Its utility is particularly notable in the activation of challenging substrates such as aryl chlorides.[1][2] The bulky and electron-rich tricyclohexylphosphine (PCy3) ligands play a crucial role in promoting the catalytic activity.
Data Presentation: Catalyst Loading in Arylation Reactions
The following tables summarize typical catalyst loadings for NiCl2(PCy3)2 in various arylation reactions.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide/Pseudohalide | Catalyst Loading (mol%) | Notes |
| Aryl Chlorides | 1 - 5 | Effective for electron-rich, electron-poor, and heteroaryl chlorides.[1][2] |
| Aryl Bromides | 1 - 5 | Generally good to excellent yields are achieved. |
| Aryl Tosylates | 3 - 5 | A reliable alternative to aryl halides.[4] |
| Aryl Carbamates/Sulfamates | 5 | Can be used for the coupling of phenol derivatives.[5] |
Table 2: Negishi Coupling
| Electrophile | Catalyst Loading (mol%) | Notes |
| Aryl Iodides | 2 - 10 | General protocol for secondary alkylzinc reagents.[6] |
| Aryl Bromides | 5 - 10 | Catalyst loading may vary based on substrate reactivity. |
| Aryl Chlorides | 5 - 10 | Higher catalyst loading may be required for less reactive chlorides. |
Note: Specific data for NiCl2(PCy3)2 in Negishi couplings is limited; the provided data is based on general nickel-catalyzed protocols and may require optimization.
Table 3: Buchwald-Hartwig Amination
| Aryl Halide | Catalyst Loading (mol%) | Notes |
| Aryl Chlorides | 5 - 15 | Often requires higher catalyst loading compared to Suzuki-Miyaura coupling.[7] |
| Aryl Bromides | 5 - 10 | Good to excellent yields can be obtained. |
Note: Specific data for NiCl2(PCy3)2 in Buchwald-Hartwig amination is limited; the provided data is based on general nickel-catalyzed protocols and may require optimization.
Experimental Protocols
Synthesis of NiCl2(PCy3)2
This protocol is adapted from a general procedure for the synthesis of bis(phosphine)nickel(II) chloride complexes.[8]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O)
-
Tricyclohexylphosphine (PCy3)
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Büchner funnel and filter paper
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve tricyclohexylphosphine (2.2 equivalents) in warm absolute ethanol.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (1 equivalent) in a minimal amount of warm absolute ethanol.
-
Slowly add the nickel chloride solution to the stirred phosphine solution. A colored precipitate should form.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain NiCl2(PCy3)2 as a solid.
General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is a representative procedure for the Suzuki-Miyaura coupling of aryl chlorides.[2]
Materials:
-
NiCl2(PCy3)2 (5 mol%)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K3PO4) (3.0 mmol)
-
Anhydrous 2-methyltetrahydrofuran (2-Me-THF) (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiCl2(PCy3)2 (34.5 mg, 0.05 mmol), potassium phosphate (636 mg, 3.0 mmol), and the arylboronic acid (1.5 mmol).
-
Add the aryl chloride (1.0 mmol) to the tube.
-
Add anhydrous 2-Me-THF (5 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Negishi Coupling (Adapted from General Nickel-Catalyzed Procedures)
Materials:
-
NiCl2(PCy3)2 (5 mol%)
-
Aryl halide (1.0 mmol)
-
Organozinc reagent (1.2 mmol)
-
Anhydrous THF (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiCl2(PCy3)2 (34.5 mg, 0.05 mmol).
-
Add the aryl halide (1.0 mmol) to the tube.
-
Add anhydrous THF (5 mL) via syringe.
-
Cool the mixture to 0 °C.
-
Slowly add the organozinc reagent (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination (Adapted from General Nickel-Catalyzed Procedures)
Materials:
-
NiCl2(PCy3)2 (5-10 mol%)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiCl2(PCy3)2 (34.5 - 69.0 mg, 0.05 - 0.1 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Ni-Catalyzed Arylation
The generally accepted mechanism for nickel-catalyzed arylation reactions involves a Ni(0)/Ni(II) catalytic cycle. The Ni(II) precatalyst, NiCl2(PCy3)2, is first reduced in situ to the active Ni(0) species.
Caption: Proposed Ni(0)/Ni(II) catalytic cycle for arylation reactions.
Experimental Workflow for a Typical Arylation Reaction
The following diagram illustrates a standard workflow for performing a nickel-catalyzed arylation reaction in a research laboratory setting.
Caption: General experimental workflow for Ni-catalyzed arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent [organic-chemistry.org]
Application Notes and Protocols for Bis(tricyclohexylphosphine)nickel(II) Chloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Bis(tricyclohexylphosphine)nickel(II) chloride, [NiCl₂(PCy₃)₂], is a versatile and air-stable precatalyst widely employed in a variety of nickel-catalyzed cross-coupling reactions. Its utility stems from the bulky and electron-rich tricyclohexylphosphine ligands, which promote catalyst stability and reactivity, particularly in the activation of challenging substrates.[1][2] These application notes provide detailed protocols for key synthetic transformations utilizing this catalyst, including Suzuki-Miyaura, Kumada, and Negishi couplings, as well as C-N cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The nickel-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides or pseudohalides and organoboron reagents.[3][4] The use of [NiCl₂(PCy₃)₂] allows for the coupling of a broad range of substrates, including electron-rich and electron-deficient aryl chlorides, as well as heterocyclic derivatives, often in environmentally friendly solvents.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental procedure for the Suzuki-Miyaura coupling of an aryl bromide with a heterocyclic boronic acid is provided below, adapted from literature procedures.[5]
Reaction Setup:
-
To a 4 mL vial, add the aryl halide (e.g., 5-bromopyrimidine, 1.0 equiv), the arylboronic acid (2.5 equiv), potassium phosphate (K₃PO₄, 4.5 equiv), and this compound (1-5 mol%).[3][5]
-
Add a magnetic stir bar and the desired solvent (e.g., tert-amyl alcohol or 2-Me-THF, to achieve a concentration of 0.3 M with respect to the aryl halide).[3][5]
-
Seal the vial and stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 80-100 °C using a preheated heating block or an oil bath and maintain for 1-12 hours.[3][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the yields for the Suzuki-Miyaura coupling of various substrates using [NiCl₂(PCy₃)₂] as the catalyst.
| Aryl Halide/Pseudohalide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Naphthyl sulfamate | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 95 | [3] |
| Naphthyl carbamate | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 85 | [3] |
| Naphthyl pivalate | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 78 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 8 | 95 | |
| 3-Bromoindole | Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 88 | [3] |
| 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 92 | [3] |
| 3-Bromofuran | Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 85 | [3] |
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling generally proceeds through a Ni(0)/Ni(II) pathway.
Caption: Catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.
Kumada Coupling: C-C Bond Formation with Grignard Reagents
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed and remains a valuable tool for forming C-C bonds between organic halides and Grignard reagents.[6][7] Nickel catalysts, including [NiCl₂(PCy₃)₂], are particularly effective for this transformation, offering an economical route to unsymmetrical biaryls and other coupled products.[7][8]
Experimental Protocol: General Procedure for Kumada Coupling
The following is a general protocol for the nickel-catalyzed Kumada coupling of an aryl bromide with a Grignard reagent.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (2-5 mol%).
-
Add anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the mixture to 0 °C and add the aryl halide (1.0 equiv).
-
Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours.
-
Monitor the reaction by TLC or GC-MS.
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data for Kumada Coupling
The table below presents representative yields for the Kumada coupling using nickel catalysts.
| Aryl Halide | Grignard Reagent | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | t-BuMgCl | NiCl₂/IMes·HCl | THF | 90 | [9] |
| 4-Bromotoluene | PhMgBr | NiCl₂(dppe) | THF | 95 | [8] |
| 1-Bromonaphthalene | MeMgBr | NiCl₂(dppp) | Et₂O | 91 | [8] |
| 2-Chlorotoluene | PhMgBr | Ni(acac)₂/dppf | THF | 88 | [8] |
Catalytic Cycle for Kumada Coupling
The catalytic cycle for the nickel-catalyzed Kumada coupling is illustrated below.
Caption: Catalytic cycle for the Nickel-catalyzed Kumada coupling.
Negishi Coupling: Cross-Coupling with Organozinc Reagents
The Negishi coupling provides a versatile and functional-group-tolerant method for C-C bond formation using organozinc reagents.[10][11] Nickel catalysts are effective in promoting these couplings, often with different mechanistic pathways compared to their palladium counterparts.[12][13]
Experimental Protocol: General Procedure for Negishi Coupling
A general procedure for the nickel-catalyzed Negishi coupling of an aryl iodide with an organozinc reagent is outlined below.
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add this compound (5 mol%) and a suitable ligand if necessary to a Schlenk tube.
-
Add anhydrous solvent (e.g., THF or DMA).
-
Add the aryl iodide (1.0 equiv).
-
Add the organozinc reagent (1.2-2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required for 2-24 hours.
-
Monitor the reaction's progress by GC-MS or LC-MS.
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.
Quantitative Data for Negishi Coupling
The following table shows examples of Negishi couplings catalyzed by nickel complexes.
| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Yield (%) | Reference |
| Iodobenzene | s-BuZnI | NiCl₂·glyme/terpyridine | DMA | 85 | [14] |
| 4-Iodotoluene | i-PrZnI | NiCl₂·glyme/terpyridine | DMA | 78 | [14] |
| 1-Iodonaphthalene | Et₂Zn | Ni(acac)₂/dppe | THF | 92 | [13] |
| 4-Chlorobenzonitrile | PhZnCl | NiCl₂(PCy₃)₂ | THF | 89 | [15] |
Catalytic Cycle for Negishi Coupling
The catalytic cycle for the nickel-catalyzed Negishi coupling can involve different nickel oxidation states depending on the specific system. A plausible Ni(0)/Ni(II) cycle is depicted below.
Caption: Catalytic cycle for the Nickel-catalyzed Negishi coupling.
C-N Cross-Coupling (Amination)
Nickel-catalyzed amination reactions provide an efficient means to construct C-N bonds, which are prevalent in pharmaceuticals and other biologically active molecules.[16][17][18] While [NiCl₂(PCy₃)₂] itself might not always be the optimal precatalyst for amination, related Ni(II) precursors are highly effective, and the general principles apply.[16][17] The use of N-heterocyclic carbene (NHC) ligands is often crucial for achieving high yields.[17]
Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of Aryl Sulfamates
The following protocol is adapted from procedures for the amination of aryl sulfamates using a Ni(0) precursor generated in situ, which is relevant to the use of Ni(II) precatalysts with a reductant.[17][19]
Reaction Setup:
-
In a glovebox, charge a vial with a Ni(II) precatalyst (e.g., NiCl₂·DME, 5 mol%), an NHC ligand·HCl salt (e.g., SIPr·HCl, 10 mol%), and a base (e.g., NaOtBu, 2.0 equiv).[16][17]
-
Add the aryl sulfamate (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vial and heat the reaction mixture to 80-110 °C for 3-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Quantitative Data for Nickel-Catalyzed Amination
The table below provides examples of nickel-catalyzed amination of aryl chlorides and sulfamates.
| Electrophile | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Naphthyl dimethylsulfamate | Morpholine | [Ni(cod)₂]/SIPr·HCl | NaOtBu | Dioxane | 95 | [17] |
| 4-Chlorotoluene | Morpholine | NiCl₂·DME/SIPr·HCl | NaOtBu | 2-Me-THF | 91 | [16] |
| 4-Chloroanisole | N-Methylaniline | NiCl₂·DME/SIPr·HCl | NaOtBu | 2-Me-THF | 85 | [16] |
| 2-Chloropyridine | Piperidine | NiCl₂·DME/SIPr·HCl | NaOtBu | 2-Me-THF | 78 | [16] |
Experimental Workflow for Nickel-Catalyzed Cross-Coupling
The general workflow for setting up a nickel-catalyzed cross-coupling reaction is outlined in the diagram below.
Caption: General experimental workflow for a Nickel-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orgsyn.org [orgsyn.org]
Application Notes and Protocols for NiCl2(PCy3)2 in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tricyclohexylphosphine)nickel(II) dichloride, NiCl2(PCy3)2, is a versatile and robust precatalyst for a variety of carbon-carbon (C-C) bond-forming reactions.[1] Its air and moisture stability makes it a convenient alternative to air-sensitive Ni(0) complexes, simplifying reaction setup and handling.[1][2] This compound has demonstrated high efficacy in several important cross-coupling reactions, including Suzuki-Miyaura, Kumada-Tamao-Corriu, and Negishi couplings, which are fundamental transformations in organic synthesis, particularly in the pharmaceutical and materials science industries.[1][3][4] The use of the bulky and electron-rich tricyclohexylphosphine (PCy3) ligands contributes to the catalyst's stability and reactivity, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and phenol derivatives.[1][5] These application notes provide detailed protocols and quantitative data for the use of NiCl2(PCy3)2 in key C-C bond formation reactions.
Catalyst Activation
The Ni(II) precatalyst, NiCl2(PCy3)2, requires in situ reduction to the active Ni(0) species to enter the catalytic cycle. The activation mechanism can vary depending on the specific cross-coupling reaction and the reagents employed.
In Kumada and Negishi couplings , the organomagnesium or organozinc reagents can act as the reductant, transmetalating with the Ni(II) center, followed by reductive elimination to generate the active Ni(0) catalyst.[6]
For Suzuki-Miyaura couplings , the base and/or the organoboron reagent can facilitate the reduction of the Ni(II) precatalyst to the catalytically active Ni(0) species.[5][6] The generally accepted catalytic cycle for these cross-coupling reactions is depicted below.
Caption: General catalytic cycle for Ni-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds from the reaction of aryl halides or pseudohalides with arylboronic acids. NiCl2(PCy3)2 has been shown to be an effective precatalyst for this transformation, particularly with less reactive aryl chlorides and in environmentally friendly "green" solvents.[7]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the performance of NiCl2(PCy3)2 in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene | 110 | 12 | 85 | [5] |
| 2 | 4-Chloroanisole | Phenylboronic acid | K3PO4 | Toluene | 110 | 12 | 92 | [5] |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | K3PO4 | Toluene | 110 | 12 | 78 | [5] |
| 4 | 2-Chloropyridine | Phenylboronic acid | K3PO4 | 2-MeTHF | 100 | 12 | 91 | [7] |
| 5 | 3-Chloropyridine | Phenylboronic acid | K3PO4 | t-Amyl Alcohol | 100 | 12 | 95 | [7] |
| 6 | 4-Bromotoluene | (4-Methoxyphenyl)boronic acid | K3PO4 | Dioxane | 100 | 12 | 98 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling using NiCl2(PCy3)2.
Materials:
-
NiCl2(PCy3)2 (e.g., 5 mol%)
-
4-Chloroanisole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Potassium phosphate (K3PO4), anhydrous (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add NiCl2(PCy3)2 (e.g., 0.05 mmol, 5 mol%), 4-chloroanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 110 °C in a preheated oil bath for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Application 2: Kumada-Tamao-Corriu Coupling
The Kumada coupling enables the formation of C-C bonds between Grignard reagents and organic halides. NiCl2(PCy3)2 serves as an effective precatalyst for this reaction, including the coupling of aryl ethers, which are typically challenging substrates.[1]
Quantitative Data for Kumada Coupling
The following table presents representative data for the Kumada coupling catalyzed by NiCl2(PCy3)2.
| Entry | Organic Halide/Ether | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylmagnesium bromide | THF | 65 | 12 | 88 | [8] |
| 2 | 1-Bromonaphthalene | Methylmagnesium bromide | THF | 65 | 12 | 91 | [8] |
| 3 | 4-Methoxy-1-naphthyl methyl ether | Phenylmagnesium bromide | Toluene | 110 | 24 | 75 | [1] |
| 4 | 2-Naphthyl methyl ether | p-Tolylmagnesium bromide | Toluene | 110 | 24 | 82 | [1] |
Experimental Protocol: Kumada Coupling of 4-Bromoanisole with Phenylmagnesium Bromide
This protocol provides a general procedure for the Kumada coupling using NiCl2(PCy3)2.
Materials:
-
NiCl2(PCy3)2 (e.g., 2 mol%)
-
4-Bromoanisole (1.0 equiv)
-
Phenylmagnesium bromide solution (e.g., 1.0 M in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-necked flask
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
Caption: Experimental workflow for Kumada coupling.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add NiCl2(PCy3)2 (e.g., 0.02 mmol, 2 mol%) and 4-bromoanisole (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous THF (e.g., 5 mL) via syringe.
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the phenylmagnesium bromide solution (1.2 mL of a 1.0 M solution in THF, 1.2 equiv) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux (approximately 65 °C) for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C. Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent to obtain the desired biaryl product.
Application 3: Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, and it is a powerful tool for C-C bond formation due to the high functional group tolerance of organozinc reagents. While specific examples detailing the use of NiCl2(PCy3)2 in Negishi couplings are less common in the readily available literature compared to Suzuki and Kumada couplings, its effectiveness in related nickel-catalyzed cross-couplings suggests its potential in this area. The general principles of nickel catalysis for Negishi couplings are well-established.[9][10]
General Considerations for Negishi Coupling with NiCl2(PCy3)2
Based on the reactivity of NiCl2(PCy3)2 in other cross-coupling reactions, a general protocol for a Negishi coupling can be proposed. The organozinc reagent would be expected to facilitate the reduction of the Ni(II) precatalyst to the active Ni(0) species.
Proposed General Experimental Protocol: Negishi Coupling
Materials:
-
NiCl2(PCy3)2 (e.g., 5 mol%)
-
Aryl or vinyl halide (1.0 equiv)
-
Organozinc reagent (1.2 - 1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add NiCl2(PCy3)2 and the aryl or vinyl halide to a dry Schlenk flask.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the organozinc reagent at room temperature or below, depending on the reactivity of the organozinc species.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is typically quenched with saturated aqueous ammonium chloride, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.
Note: The optimal reaction conditions (temperature, solvent, and reaction time) will need to be determined for specific substrates.
Safety Information
-
NiCl2(PCy3)2: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Toluene, THF, and other organic solvents are flammable and should be handled with care. Use in a well-ventilated area and away from ignition sources.
-
Reagents: Organometallic reagents such as Grignard and organozinc reagents are reactive and should be handled under an inert atmosphere. They can react violently with water and protic solvents. Bases like potassium phosphate should be handled with care.
Always consult the Safety Data Sheet (SDS) for all chemicals used in these procedures.
Conclusion
NiCl2(PCy3)2 is a highly effective and user-friendly precatalyst for a range of important C-C bond-forming reactions. Its air-stability simplifies handling and reaction setup, making it an attractive choice for both academic research and industrial applications. The protocols provided here serve as a starting point for the development of specific synthetic methodologies. Further optimization of reaction conditions may be necessary to achieve the best results for a particular substrate combination.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel precatalysts as enabling tools for catalytic coupling reactions [dspace.mit.edu]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Coupling | NROChemistry [nrochemistry.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Bis(tricyclohexylphosphine)nickel(II) Chloride in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tricyclohexylphosphine)nickel(II) chloride, often abbreviated as NiCl₂(PCy₃)₂, is a versatile and air-stable precatalyst widely employed in material science. Its efficacy in catalyzing various cross-coupling reactions makes it a valuable tool for the synthesis of polymers, functionalized organic molecules, and advanced materials. The bulky and electron-rich tricyclohexylphosphine ligands enhance the catalyst's stability and activity, enabling challenging chemical transformations. These application notes provide an overview of its use in key synthetic methodologies, complete with experimental protocols and quantitative data.
Key Applications in Material Science
The primary application of this compound lies in its role as a catalyst for carbon-carbon bond formation. This is particularly crucial in the synthesis of conjugated polymers for organic electronics and in the construction of complex molecular architectures for drug discovery and other advanced materials.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and substituted aromatic compounds. NiCl₂(PCy₃)₂ has proven to be an effective catalyst for this reaction, particularly with challenging substrates such as heteroaryl halides.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | Phenylboronic acid | 5 | t-Amyl Alcohol | K₃PO₄ | 100 | 12 | >95 |
| 2 | 2-Chloropyrazine | Phenylboronic acid | 5 | 2-Me-THF | K₃PO₄ | 100 | 12 | 85 |
| 3 | 5-Bromopyrimidine | 2-Thienylboronic acid | 5 | t-Amyl Alcohol | K₃PO₄ | 100 | 12 | 92 |
| 4 | 3-Bromofuran | Phenylboronic acid | 5 | 2-Me-THF | K₃PO₄ | 100 | 12 | 81 |
| 5 | 4-Bromoisoquinoline | Phenylboronic acid | 5 | t-Amyl Alcohol | K₃PO₄ | 100 | 12 | 88 |
Kumada Catalyst-Transfer Polycondensation (KCTP) for Poly(3-hexylthiophene) (P3HT) Synthesis
This compound and related nickel complexes are instrumental in the Grignard Metathesis (GRIM) polymerization, a type of Kumada catalyst-transfer polycondensation, for the synthesis of regioregular poly(3-hexylthiophene) (P3HT). P3HT is a benchmark polymer in the field of organic photovoltaics and field-effect transistors. The catalyst plays a crucial role in controlling the polymer's molecular weight and polydispersity.
Quantitative Data Summary: Influence of Monomer to Catalyst Ratio on P3HT Properties
| Entry | Monomer : Catalyst Ratio | Mn (kDa) | PDI |
| 1 | 50 : 1 | 8.5 | 1.3 |
| 2 | 100 : 1 | 16.2 | 1.4 |
| 3 | 200 : 1 | 30.1 | 1.5 |
| 4 | 400 : 1 | 55.8 | 1.6 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Heteroaryl Halide
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a heteroaryl halide with an arylboronic acid using NiCl₂(PCy₃)₂ as the catalyst.[1][2]
Materials:
-
This compound (NiCl₂(PCy₃)₂)
-
Heteroaryl halide (e.g., 3-chloropyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), anhydrous
-
t-Amyl alcohol or 2-Methyltetrahydrofuran (2-Me-THF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the heteroaryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous t-amyl alcohol or 2-Me-THF (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Synthesis of Poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM) Polymerization
This protocol outlines the synthesis of regioregular P3HT using a Kumada catalyst-transfer polycondensation approach. While this specific protocol may use a related nickel catalyst, the principles are directly applicable to NiCl₂(PCy₃)₂.[3]
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride (or a similar Grignard reagent) in a suitable solvent (e.g., THF)
-
This compound (or a related Ni(II) catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene (1.0 equiv) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C and slowly add one equivalent of tert-butylmagnesium chloride solution. Stir the mixture at this temperature for 1-2 hours to form the Grignard reagent of the monomer.
-
In a separate flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous THF. The monomer-to-catalyst ratio will determine the final molecular weight of the polymer.
-
Add the nickel catalyst solution to the monomer Grignard solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The solution will typically become dark and viscous as the polymer forms.
-
Quench the polymerization by slowly adding a mixture of methanol and hydrochloric acid. This will precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol, and then a suitable organic solvent (e.g., acetone) to remove oligomers and catalyst residues.
-
Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Dry the purified P3HT under vacuum.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the NiCl₂(PCy₃)₂ catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for P3HT Synthesis via GRIM Polymerization
Caption: General experimental workflow for the synthesis of P3HT via GRIM polymerization.
References
Application Notes and Protocols for Pharmaceutical Synthesis Using NiCl₂(PCy₃)₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(tricyclohexylphosphine)nickel(II) dichloride, NiCl₂(PCy₃)₂, in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This air-stable and cost-effective nickel precatalyst has emerged as a powerful tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical transformations in medicinal chemistry. The protocols detailed herein focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering robust methodologies for the construction of complex molecular architectures.
Introduction to NiCl₂(PCy₃)₂ in Pharmaceutical Synthesis
Cross-coupling reactions catalyzed by transition metals are fundamental to modern drug discovery and development. While palladium catalysts have historically dominated the field, nickel catalysis has gained significant traction due to nickel's lower cost and unique reactivity. NiCl₂(PCy₃)₂ is a particularly attractive precatalyst because it is commercially available, easy to handle, and demonstrates high efficacy in coupling a wide range of substrates, including challenging heterocyclic compounds often found in pharmaceuticals.[1][2] Its application in greener solvents further enhances its appeal for sustainable pharmaceutical manufacturing.[3]
Key Applications in Pharmaceutical Synthesis
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. NiCl₂(PCy₃)₂ is highly effective in catalyzing the coupling of aryl and heteroaryl halides or pseudohalides with boronic acids or their derivatives. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast number of APIs.
A notable example is the synthesis of 5-(furan-3-yl)pyrimidine, a key intermediate for various pharmaceutical candidates.[1][2] The use of NiCl₂(PCy₃)₂ allows for a scalable and efficient synthesis of this building block.[2]
Buchwald-Hartwig Amination
The formation of C-N bonds is another critical transformation in the synthesis of nitrogen-containing pharmaceuticals. While palladium-catalyzed Buchwald-Hartwig amination is well-established, nickel catalysis offers a viable and economic alternative.[4] NiCl₂(PCy₃)₂ can be employed for the coupling of aryl chlorides and sulfamates with a variety of amines.[5][6] This methodology provides access to a diverse array of arylamines, which are key components of many drug molecules.
Data Presentation: Suzuki-Miyaura Coupling of Heterocycles
The following table summarizes the performance of NiCl₂(PCy₃)₂ in the Suzuki-Miyaura cross-coupling of various heterocyclic substrates with arylboronic acids, highlighting the catalyst's broad applicability and efficiency.
| Entry | Heterocyclic Substrate | Boronic Acid | Product | Yield (%) | Catalyst Loading (mol%) |
| 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | 5-(Furan-3-yl)pyrimidine | 83 | 0.5 |
| 2 | 3-Chloropyridine | Phenylboronic acid | 3-Phenylpyridine | 98 | 5 |
| 3 | 2-Chloropyrazine | Phenylboronic acid | 2-Phenylpyrazine | 91 | 5 |
| 4 | 3-Bromoquinoline | Phenylboronic acid | 3-Phenylquinoline | 95 | 5 |
| 5 | 6-Chloropurine | Phenylboronic acid | 6-Phenylpurine | 85 | 5 |
Experimental Protocols
Protocol 1: Scalable Synthesis of 5-(Furan-3-yl)pyrimidine via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure published in Organic Syntheses and demonstrates a robust and scalable method for the preparation of a key pharmaceutical intermediate.[1][2]
Reaction Scheme:
Materials:
-
5-Bromopyrimidine (10.0 g, 63.0 mmol, 1.0 equiv)
-
3-Furanylboronic acid (17.6 g, 158 mmol, 2.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (0.220 g, 0.315 mmol, 0.500 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (60.0 g, 283 mmol, 4.5 equiv)
-
tert-Amyl alcohol (210 mL)
-
Ethyl acetate
-
Hexanes
-
Water
Procedure:
-
To a 1000-mL round-bottomed flask, add K₃PO₄ (60.0 g). Flame-dry the flask under vacuum and cool to room temperature under a nitrogen atmosphere.
-
To the flask, add 5-bromopyrimidine (10.0 g), 3-furanylboronic acid (17.6 g), and NiCl₂(PCy₃)₂ (0.220 g).
-
Equip the flask with a reflux condenser, evacuate, and backfill with nitrogen (repeat three times).
-
Add tert-amyl alcohol (210 mL) via cannula.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 120 °C in a pre-heated oil bath and stir for 1 hour.
-
Cool the reaction to room temperature and quench with water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude solid in hot hexanes (200 mL) and allow it to recrystallize at -20 °C for 12 hours.
-
Collect the crystals by filtration, wash with ice-cold hexanes, and dry under vacuum to afford 5-(furan-3-yl)pyrimidine as a light tan crystalline solid (typically >80% yield).[1][2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol provides a general methodology for the nickel-catalyzed amination of aryl chlorides. Note that optimization of reaction conditions (e.g., ligand, base, solvent, temperature) may be necessary for specific substrates. While the original detailed protocols often use NiCl₂(DME) as a precatalyst, NiCl₂(PCy₃)₂ can be a suitable alternative, potentially requiring adjustments to the reaction conditions.[6][7]
Reaction Scheme:
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2-1.8 mmol, 1.2-1.8 equiv)
-
NiCl₂(PCy₃)₂ (0.01-0.05 mmol, 1-5 mol%)
-
An appropriate N-heterocyclic carbene (NHC) ligand precursor (e.g., SIPr·HCl) or another suitable phosphine ligand (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.5 mmol, 1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 2-methyltetrahydrofuran, dioxane, or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride, amine, NiCl₂(PCy₃)₂, ligand, and NaOtBu to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the NiCl₂(PCy₃)₂-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a NiCl₂(PCy₃)₂-catalyzed Suzuki-Miyaura coupling.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for a NiCl₂(PCy₃)₂-catalyzed Buchwald-Hartwig amination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates Using an Air-Stable Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews [chemistryviews.org]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Performance of NiCl₂(PCy₃)₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of the NiCl₂(PCy₃)₂ catalyst in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the NiCl₂(PCy₃)₂ catalyst?
A1: NiCl₂(PCy₃)₂ is a versatile and widely used catalyst, primarily for carbon-carbon bond formation through cross-coupling reactions. Its most common applications include Suzuki-Miyaura couplings (coupling of arylboronic acids with aryl halides/tosylates) and Kumada-Corriu couplings (coupling of Grignard reagents with alkyl or aryl halides).[1][2][3] It is particularly valued as a more cost-effective alternative to palladium catalysts and for its ability to activate challenging substrates like aryl chlorides.[4]
Q2: Does the NiCl₂(PCy₃)₂ precatalyst require activation?
A2: Yes. NiCl₂(PCy₃)₂ is a Ni(II) precatalyst and must be reduced in situ to the catalytically active Ni(0) species for the catalytic cycle to begin.[5][6] This reduction can be achieved using various methods, including the use of metallic reductants like manganese or zinc, or through transmetalation with organometallic reagents such as Grignard reagents or boronic acids.[4][5]
Q3: What is the role of the tricyclohexylphosphine (PCy₃) ligand?
A3: The PCy₃ ligand is crucial for the catalyst's performance. As a bulky and electron-rich phosphine ligand, it stabilizes the nickel center, influences its reactivity, and can enhance the rate of key steps in the catalytic cycle, such as reductive elimination.[7][8] The steric bulk of PCy₃ can also prevent catalyst deactivation pathways like the formation of inactive nickel dimers.[4] However, the choice of ligand can significantly impact the reaction outcome, and in some cases, other phosphine ligands may provide better results.[7][9][10]
Q4: Is NiCl₂(PCy₃)₂ sensitive to air and moisture?
A4: The solid NiCl₂(PCy₃)₂ complex is relatively stable in air, making it easier to handle than air-sensitive Ni(0) precursors like Ni(COD)₂.[11][12] However, the active Ni(0) species generated in the reaction mixture is highly sensitive to air and moisture. Therefore, it is critical to perform reactions under an inert atmosphere (e.g., nitrogen or argon) using dry, degassed solvents and reagents to prevent catalyst deactivation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions using NiCl₂(PCy₃)₂.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Precatalyst Activation | Ensure complete reduction of the Ni(II) precatalyst to Ni(0). If using a metallic reductant (e.g., Mn, Zn), consider pre-activating the metal powder with a dilute acid wash to remove surface oxides.[4][5] When using organometallic reagents for reduction, ensure their quality and stoichiometry are correct. |
| Catalyst Deactivation | Strictly maintain an inert atmosphere throughout the experiment. Use properly dried and degassed solvents and reagents. Catalyst deactivation can also occur via the formation of inactive dimers; adjusting the ligand-to-metal ratio or reaction concentration may help mitigate this.[4] |
| Sub-optimal Reaction Temperature | Temperature can significantly influence the reaction rate and catalyst stability. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.[13] Optimization studies are recommended. |
| Incorrect Solvent or Base | The choice of solvent and base is critical and highly dependent on the specific reaction type (e.g., Suzuki vs. Kumada) and substrates. For Suzuki couplings, common solvents include THF and dioxane, with bases like K₂CO₃ or K₃PO₄. For Kumada couplings, ethereal solvents like THF or diethyl ether are typically used.[2][10] Experiment with different solvent/base combinations if yields are low. |
| Poor Substrate Reactivity | Electron-rich aryl chlorides or sterically hindered substrates can be challenging. Increasing catalyst loading, reaction time, or temperature may be necessary. In some cases, switching to a different ligand or catalytic system might be required.[10][14] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Nucleophile (e.g., Ar-Ar from ArB(OH)₂) | This is a common side reaction, especially with arylboronic acids. It can be promoted by factors that slow down the cross-coupling pathway. | Optimize the reaction conditions to favor cross-coupling. This may involve adjusting the temperature, solvent, or base. Ensuring the efficient generation of the active Ni(0) catalyst is also crucial. |
| Reduction of Aryl Halide (Ar-H) | The aryl halide is reduced to the corresponding arene. | This can occur if the catalytic cycle is interrupted. Ensure all components for the cross-coupling are present in the correct stoichiometry and that the reaction conditions are optimal. |
| Protodeboronation (in Suzuki Coupling) | Loss of the boronic acid group before transmetalation. | This can be an issue with certain heterocyclic boronic acids.[15] Careful selection of the base and solvent can help minimize this side reaction. |
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Tosylate
This protocol is adapted from a procedure for the coupling of aryl tosylates with arylboronic acids.[1]
-
Preparation: In a glovebox, add NiCl₂(PCy₃)₂ (5 mol%) and PCy₃ (10 mol%) to a reaction vessel.
-
Reagents: Add the aryl tosylate (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Base and Solvent: Add K₃PO₄ (3.0 equiv) and anhydrous, degassed toluene.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture at 80 °C with stirring for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Performance Data for NiCl₂(PCy₃)₂ in Cross-Coupling Reactions
The following table summarizes representative data on the performance of NiCl₂(PCy₃)₂ under various conditions.
| Reaction Type | Electrophile | Nucleophile | Catalyst Loading | Solvent | Temperature | Yield (%) | Reference |
| Reductive Cross-Coupling | Aryl Ether | Aryl Fluoride | 5 mol% | 2-Me-THF | Ball Milling (30 Hz) | Varies by substrate | [16] |
| Suzuki-Miyaura | Aryl Tosylate | Arylboronic Acid | 5 mol% | Toluene | 80 °C | Good to Excellent | [1] |
| Kumada-Corriu | 2-Chlorobenzothiazole | p-MeC₆H₄Li | 2 mol% | Et₂O | 25 °C | 92.1 | [17] |
| Suzuki-Miyaura | Aryl Chloride | Arylboronic Acid | 5 mol% | THF | 60 °C | Varies by substrate | [10] |
Visual Guides
Experimental Workflow for a Typical Ni-Catalyzed Cross-Coupling Reaction
Caption: General experimental workflow for a nickel-catalyzed reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical decision-making process for troubleshooting low yields.
References
- 1. NiCl2(PCy3)2: A Simple and Efficient Catalyst Precursor for the Suzuki Cross-Coupling of Aryl Tosylates and Arylboronic Acids | Publicación [silice.csic.es]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. escholarship.org [escholarship.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Ligation state of nickel during C—O bond activation with monodentate phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 12. Nickel precatalysts as enabling tools for catalytic coupling reactions [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in NiCl2(PCy3)2 Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues leading to low yields in cross-coupling reactions catalyzed by bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂).
Frequently Asked Questions (FAQs)
Q1: My NiCl₂(PCy₃)₂ catalyzed Suzuki-Miyaura coupling reaction has a very low yield. What are the most common initial checks I should perform?
A1: Low or no product yield is a frequent challenge. A systematic approach to troubleshooting is essential.[1][2]
-
Reagent Quality: Ensure all reagents, particularly solvents and bases, are pure and anhydrous. Moisture and oxygen can deactivate the nickel catalyst.[1] Use freshly distilled or purchased anhydrous solvents and ensure your starting materials are of high purity.
-
Inert Atmosphere: Nickel-catalyzed reactions are often sensitive to air.[3] Confirm that your reaction vessel was properly degassed and is maintained under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Ni(0) species.
-
Catalyst Activity: While NiCl₂(PCy₃)₂ is relatively air-stable as a solid, it can degrade over time or with improper storage. Consider using a fresh batch of the precatalyst. The reduction of the Ni(II) precatalyst to the active Ni(0) species might also be inefficient under your current conditions.
Q2: I am observing a significant amount of homocoupling of my boronic acid starting material. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[4]
-
Oxygen Contamination: The presence of molecular oxygen is a known promoter of the homocoupling of organoboronic acids.[1] Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the relative rates of cross-coupling versus homocoupling. A systematic optimization of these parameters may be necessary.
-
Ligand-to-Metal Ratio: In some nickel-catalyzed systems, adjusting the ligand-to-metal ratio can suppress side reactions. While NiCl₂(PCy₃)₂ is a pre-formed complex, the addition of a slight excess of the PCy₃ ligand could potentially mitigate some side reactions, though this should be explored cautiously as it can also inhibit the reaction.
Q3: My reaction starts but appears to stop before completion, resulting in a mixture of starting materials and product. What could be causing this?
A3: This is often a sign of catalyst deactivation during the reaction.[5][6]
-
Catalyst Deactivation Pathways: A common deactivation pathway for nickel catalysts is the dimerization of Ni(II) aryl intermediates, forming catalytically inactive species.[5][6][7] This can be influenced by ligand effects and reaction concentration.
-
Substrate/Product Inhibition: The nitrogen lone pair in some heterocyclic substrates or products can coordinate to the nickel center, leading to catalyst inhibition.[1]
-
Thermal Instability: Running the reaction at too high a temperature can lead to thermal decomposition of the catalyst or catalytically active intermediates.[8]
Q4: Are there specific classes of substrates that are known to be problematic for NiCl₂(PCy₃)₂ catalyzed couplings?
A4: Yes, the substrate scope has some limitations.
-
Sterically Hindered Substrates: Ortho-substituted aryl halides or boronic acids can react slower and give lower yields due to steric hindrance around the reaction center.[9]
-
Electron-Rich Aryl Halides: While nickel catalysts are generally good for activating less reactive aryl chlorides, very electron-rich systems can sometimes be challenging for oxidative addition.
-
Heterocyclic Substrates: Certain nitrogen-containing heterocycles can act as inhibitors by coordinating to the nickel catalyst.[1] The choice of solvent and other reaction parameters can be crucial for success with these substrates.
Troubleshooting Guides
Issue 1: Consistently Low or No Product Yield
If initial checks on reagent purity and inert atmosphere do not resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Key Optimization Parameters
-
Solvent: The choice of solvent can significantly impact the reaction outcome. While THF and toluene are common, greener solvents like 2-Me-THF and t-amyl alcohol have also been shown to be effective.[10][11][12]
-
Base: The strength and nature of the base are critical. K₃PO₄ is a frequently used base, but others like Cs₂CO₃ or K₂CO₃ might be more effective for specific substrate combinations.
-
Temperature: Many NiCl₂(PCy₃)₂ catalyzed reactions are run at elevated temperatures (e.g., 100-120 °C).[9][10] However, for sensitive substrates, a lower temperature might be necessary to prevent decomposition, while for unreactive substrates, a higher temperature may be required.
Issue 2: Catalyst Deactivation
If the reaction stalls, catalyst deactivation is a likely cause.
Potential Causes and Solutions
Caption: Causes of catalyst deactivation and potential solutions.
Data Presentation
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
The choice of solvent can have a significant impact on the yield of NiCl₂(PCy₃)₂ catalyzed Suzuki-Miyaura couplings. Below is a summary of results for the coupling of an aryl sulfamate with an arylboronic acid.
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 88 |
| 2 | Toluene | 86 |
| 3 | Cyclopentyl methyl ether (CPME) | 88 |
| 4 | t-Amyl alcohol | 95 |
| 5 | 2-Methyl-THF (2-Me-THF) | 99 |
| 6 | Tetrahydrofuran (THF) | 85 |
Conditions: NiCl₂(PCy₃)₂ (5 mol %), aryl sulfamate (1.0 equiv), arylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), 12 h. Yields determined by ¹H NMR analysis. Data adapted from a study on green solvents in Ni-catalyzed couplings.[10]
Table 2: Effect of Phosphine Ligand on Yield in a Model Coupling Reaction
While this guide focuses on the pre-formed NiCl₂(PCy₃)₂ catalyst, understanding the effect of different ligands is crucial for troubleshooting and developing new methods. The data below illustrates how ligand choice can dramatically affect yield in a related nickel-catalyzed Suzuki coupling.
| Ligand | Ligand Type | Yield (%) | Notes |
| PPh₃ | Monodentate, less bulky | Good to excellent | A standard, versatile ligand. |
| PCy₃ | Monodentate, bulky, electron-rich | Often improves yield for challenging substrates | The ligand in the title catalyst. [13] |
| P(tBu)₃ | Monodentate, very bulky | Often less effective | Can be too sterically hindering. |
| dppe | Bidentate (chelating) | Variable | Can be highly effective, but reactivity is solvent-dependent.[14] |
This table provides a qualitative comparison based on general findings in the literature.[13][14]
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of an aryl halide with an arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol %).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen gas three times.
-
-
Solvent Addition:
-
Add 5 mL of anhydrous, degassed solvent (e.g., 2-Me-THF) via syringe.[10]
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Troubleshooting Protocol for Low Yield - Small-Scale Reaction Screen
If the general procedure gives a low yield, perform a small-scale screen of key parameters. Set up an array of reactions in parallel (e.g., in a vial block).
-
Preparation:
-
In a glovebox, prepare stock solutions of your aryl halide and arylboronic acid in a chosen anhydrous solvent (e.g., dioxane).
-
Prepare a solid dispensing system for the base and catalyst.
-
-
Reaction Array Setup (per vial):
-
Vial 1 (Control): Replicate the original low-yielding conditions on a smaller scale (e.g., 0.1 mmol).
-
Vials 2-4 (Solvent Screen): Use the same conditions as Vial 1, but vary the solvent (e.g., Toluene, 2-Me-THF, Dioxane).[10]
-
Vials 5-7 (Base Screen): Use the best solvent from the initial screen and vary the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Vials 8-9 (Temperature Screen): Use the best solvent/base combination and run the reaction at different temperatures (e.g., 80 °C, 120 °C).
-
-
Execution and Analysis:
-
Seal the vials, remove from the glovebox, and place in a heated shaker block for a set time (e.g., 12 hours).
-
After the reaction time, cool the vials.
-
Quench each reaction with a small amount of water.
-
Add an internal standard (e.g., dodecane).
-
Analyze the yield in each vial by GC or ¹H NMR.
-
-
Scale-up:
-
Once optimal conditions are identified, scale up the reaction using the optimized parameters.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Bis(tricyclohexylphosphine)nickel(II) Chloride in Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) in various organic solvents. Understanding the stability of this catalyst is critical for reproducible and successful experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is solid this compound?
As a solid, this compound is relatively stable in air for short periods, making it easier to handle than many other air-sensitive catalysts. However, for long-term storage, it is best practice to keep it in a cool, dark place under an inert atmosphere (e.g., in a glovebox or a desiccator).
Q2: What is the primary cause of decomposition in solution?
In solution, this compound is susceptible to decomposition, primarily through oxidation and reactions with protic impurities like water.[1] The presence of oxygen can lead to the oxidation of the phosphine ligands to phosphine oxides, which are poor ligands for nickel and result in catalyst deactivation.
Q3: How does the choice of solvent affect the stability of the complex?
The solvent plays a crucial role in the stability of NiCl₂(PCy₃)₂. Key considerations include:
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents can interact with the nickel center, potentially altering the geometry and reactivity of the complex. This can influence its stability, sometimes leading to ligand exchange or decomposition pathways. Non-coordinating solvents are often preferred for maintaining the integrity of the complex.
-
Solvent Purity: The presence of impurities, especially water and dissolved oxygen, can significantly accelerate the decomposition of the complex. Therefore, the use of dry, degassed solvents is paramount for consistent results.[1]
Q4: What are the visual signs of decomposition in my reaction?
A fresh solution of this compound typically has a distinct color (often red or purple). A noticeable color change, the formation of a precipitate (such as nickel black), or the solution becoming colorless can indicate decomposition of the complex.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or catalyst activity. | Decomposition of the NiCl₂(PCy₃)₂ catalyst in solution. | Ensure the use of rigorously dried and degassed solvents. Prepare solutions of the catalyst immediately before use. Consider performing the reaction under a strictly inert atmosphere (glovebox or Schlenk line). |
| Formation of a black precipitate (palladium black). | Reduction of the Ni(II) center to Ni(0), leading to aggregation. | This can be triggered by impurities in the solvent or reagents. Improve the degassing of solvents and ensure all reagents are anhydrous. Running the reaction at a lower temperature may also improve catalyst stability. |
| Unexpected side products observed in the reaction. | The solvent may be participating in the reaction or the decomposed catalyst may be promoting side reactions. | Analyze the side products to understand the decomposition pathway. Consider switching to a more inert solvent. Run a control experiment with the solvent and catalyst to check for reactivity. |
| Color of the catalyst solution fades or changes unexpectedly. | Decomposition of the Ni(II) complex. | This is a strong indicator of catalyst instability. Prepare a fresh solution and re-evaluate the solvent purity and handling techniques. Monitor the stability of the complex in the chosen solvent using UV-Vis or ³¹P NMR spectroscopy (see protocols below). |
Solvent Stability Data
While specific kinetic data for the decomposition of this compound in various solvents is not extensively published, the following table provides a qualitative assessment of its expected stability based on general principles of coordination chemistry and handling of air-sensitive compounds. It is highly recommended to experimentally determine the stability in your specific solvent system under your reaction conditions.
| Solvent | Solvent Type | Expected Stability | Potential Issues & Notes |
| Toluene, Benzene | Aprotic, Non-coordinating | Good to Excellent | Good general-purpose solvents. Ensure they are rigorously dried and degassed. |
| Tetrahydrofuran (THF), Diethyl Ether | Aprotic, Coordinating | Moderate to Good | Can coordinate to the nickel center. Stability may be slightly lower than in non-coordinating solvents. Peroxide formation in aged ethers can be a problem. |
| Dichloromethane (DCM), Chloroform | Aprotic, Weakly Coordinating | Moderate | Can be used, but ensure high purity. Chlorinated solvents can sometimes participate in side reactions. Some sources suggest that related nickel phosphine complexes can slowly decompose in CH₂Cl₂.[2] |
| Acetonitrile | Aprotic, Coordinating | Moderate | Strong coordination to the nickel center can occur, potentially leading to ligand displacement and altered reactivity. |
| Ethanol, Methanol, Isopropanol | Protic | Poor | Protic solvents can react with the complex, leading to decomposition. The presence of water in alcohols is a significant issue.[1] Use only if the reaction conditions specifically require a protic solvent and take stringent measures to exclude water. |
Experimental Protocols
Protocol 1: Monitoring Stability by ³¹P NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the stability of this compound in a given solvent by monitoring the disappearance of the phosphine ligand signal and the appearance of its oxidation products.
Methodology:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or under a flow of inert gas, prepare a stock solution of this compound in the desired deuterated solvent (e.g., 10 mg in 0.7 mL of toluene-d₈).
-
Transfer the solution to an NMR tube and seal it with a cap and parafilm.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum. The chemical shift of the coordinated tricyclohexylphosphine will be different from the free ligand.
-
Monitor the sample over time at the desired temperature (e.g., room temperature or the reaction temperature). Acquire spectra at regular intervals (e.g., every hour).
-
-
Data Analysis:
-
Process the spectra and integrate the signal corresponding to the coordinated phosphine and any new signals that appear. A common decomposition product is tricyclohexylphosphine oxide, which will have a distinct chemical shift.[3]
-
A decrease in the integral of the starting complex's phosphine signal over time indicates decomposition. The appearance and growth of the phosphine oxide signal confirms oxidative decomposition.
-
Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy
Objective: To determine the rate of decomposition of this compound in a specific solvent by monitoring the change in absorbance over time.
Methodology:
-
Preparation of Solutions (under inert atmosphere):
-
Prepare a stock solution of this compound of known concentration in the desired UV-grade, anhydrous, and degassed solvent.
-
Prepare a blank solution containing only the solvent.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range appropriate for the complex (e.g., 300-800 nm) to identify the absorbance maximum (λₘₐₓ).
-
Set the instrument to kinetics mode to monitor the absorbance at λₘₐₓ over time.
-
Use a thermostatted cuvette holder to maintain a constant temperature.
-
-
Kinetic Run:
-
Transfer the stock solution to a sealed quartz cuvette inside a glovebox or under a positive pressure of inert gas.
-
Place the cuvette in the spectrophotometer and immediately start recording the absorbance at λₘₐₓ at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time. The shape of the curve will indicate the order of the decomposition reaction.
-
From this data, the rate constant and half-life of the complex under the specific conditions can be calculated.
-
Logical Relationship of Solvent Effects
The stability of this compound is a function of several interconnected solvent properties. The following diagram illustrates these relationships.
References
- 1. Co-ordination of solvent molecules to square-planar mixed-ligand nickel(II) complexes: a thermodynamic and quantum-mechanical study - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Square planar vs tetrahedral coordination in diamagnetic complexes of nickel(II) containing two bidentate pi-radical monoanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
Technical Support Center: Handling Air-Sensitive Bis(tricyclohexylphosphine)nickel(II) Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing bis(tricyclohexylphosphine)nickel(II) chloride, NiCl₂(PCy₃)₂, in air-sensitive chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula [(C₆H₁₁)₃P]₂NiCl₂, is an organometallic complex containing nickel in the +2 oxidation state.[1] It typically appears as dark red-purple or yellow crystals and is soluble in organic solvents like ether and benzene.[2][3] Due to the bulky and electron-rich nature of the tricyclohexylphosphine ligands, this complex is an effective catalyst for a variety of organic transformations, most notably carbon-carbon bond-forming cross-coupling reactions such as Suzuki-Miyaura and Kumada couplings.[2][4] It is also utilized in arylation reactions, olefin dimerization, and polymerization processes.[2][4]
Q2: Why is NiCl₂(PCy₃)₂ considered air-sensitive and what precautions are necessary for handling?
A2: NiCl₂(PCy₃)₂ is sensitive to atmospheric oxygen and moisture, which can lead to its decomposition and a loss of catalytic activity.[5] To prevent degradation, it is crucial to handle this compound under an inert atmosphere, such as dry nitrogen or argon.[6][7] Standard techniques for handling air-sensitive reagents, including the use of a glovebox or a Schlenk line, are highly recommended.[8][9] All glassware should be rigorously dried, typically by flame-drying or oven-drying, before use.[7] Appropriate personal protective equipment, including safety glasses, lab coats, and gloves, should be worn at all times.[10]
Q3: What are the advantages of using NiCl₂(PCy₃)₂ over palladium-based catalysts?
A3: The primary advantages of using nickel-based catalysts like NiCl₂(PCy₃)₂ are their lower cost and higher natural abundance compared to palladium.[11] Nickel catalysts can also exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium catalysts.[11]
Q4: Can NiCl₂(PCy₃)₂ be used for reactions involving substrates with sensitive functional groups?
A4: Nickel-catalyzed reactions, particularly Kumada couplings, are often limited by the high reactivity of the Grignard reagents used, which may not be compatible with certain functional groups like esters or ketones. However, the choice of reaction conditions, such as lower temperatures, can sometimes mitigate these side reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The NiCl₂(PCy₃)₂ may have decomposed due to exposure to air or moisture. 2. Poor Quality Reagents: Solvents or starting materials may not be sufficiently dry or pure. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Formation of Off-Cycle Species: Inactive nickel species, such as Ni(I) complexes, may have formed.[3] | 1. Ensure the catalyst is stored and handled under a strict inert atmosphere. Use a fresh batch of catalyst if decomposition is suspected. 2. Use freshly distilled and degassed solvents. Ensure all starting materials are pure and dry. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. 4. The addition of specific ligands or additives can sometimes prevent the formation of off-cycle species. Consider modifying the ligand-to-metal ratio. |
| Formation of Homocoupling Byproducts | 1. Reaction Conditions: The rate of homocoupling of the organometallic reagent can be competitive with the cross-coupling reaction. | 1. Adjust the rate of addition of the organometallic reagent (e.g., slow addition of the Grignard reagent). 2. Optimize the reaction temperature; lower temperatures can sometimes disfavor homocoupling. |
| Unexpected Color Change | 1. Formation of Ni(0) Species: A change from the initial color to a dark brown or black solution can indicate the formation of Ni(0) nanoparticles, which may be the active catalytic species but can also lead to catalyst deactivation through aggregation. 2. Formation of Ni(I) Species: The appearance of different colors could signify the presence of off-cycle Ni(I) intermediates. | 1. While the formation of Ni(0) is often a necessary step in the catalytic cycle, rapid color changes to black may indicate overly fast reduction and potential catalyst aggregation. Ensure controlled reaction conditions. 2. If the reaction stalls after a color change, it may indicate the formation of a stable, unreactive Ni(I) species. Modifying the reaction conditions (e.g., temperature, solvent) may be necessary. |
| Inconsistent Results | 1. Variability in Inert Atmosphere Technique: Small amounts of air or moisture can have a significant impact on the reaction outcome. 2. Inconsistent Reagent Quality: The purity and dryness of reagents can vary between batches. | 1. Ensure consistent and rigorous application of inert atmosphere techniques for every experiment. 2. Standardize the purification and drying procedures for all reagents and solvents. |
Data Presentation
Table 1: Yields for NiCl₂(PCy₃)₂ Catalyzed Suzuki-Miyaura Coupling of Various Aryl and Heteroaryl Halides.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Solvent | Yield (%) |
| 1 | 3-Chloropyridine | Phenylboronic acid | t-Amyl alcohol | 98 |
| 2 | 5-Bromo-2-methoxypyridine | 2-Thienylboronic acid | 2-MeTHF | 91 |
| 3 | 2-Chloroquinoline | Phenylboronic acid | t-Amyl alcohol | 95 |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | 2-MeTHF | 85 |
| 5 | Naphthyl sulfamate | Phenylboronic acid | 2-MeTHF | 88 |
Conditions: NiCl₂(PCy₃)₂ (5 mol%), boronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), 100 °C, 12 h.
Table 2: Yields for Ni-Catalyzed Kumada Coupling of Tertiary Alkylmagnesium Halides with Aryl Bromides.
| Entry | Aryl Bromide | Tertiary Alkyl Grignard | Yield (%) | Ratio (Retention:Isomerization) |
| 1 | 4-Bromoanisole | t-BuMgCl | 90 | 40:1 |
| 2 | 4-Bromotoluene | t-BuMgCl | 88 | 35:1 |
| 3 | 4-Bromochlorobenzene | t-BuMgCl | 85 | >50:1 |
| 4 | 3-Bromopyridine | t-BuMgCl | 75 | 30:1 |
Conditions: NiCl₂·(H₂O)₁.₅ (10 mol%), NHC ligand, -10 °C.[6]
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of an aryl halide with a boronic acid using NiCl₂(PCy₃)₂ as the catalyst under an inert atmosphere.
Materials:
-
This compound (NiCl₂(PCy₃)₂)
-
Aryl halide (e.g., 3-chloropyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, degassed solvent (e.g., t-amyl alcohol or 2-MeTHF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a manifold (Schlenk line)
-
Syringes and needles for liquid transfers
Procedure:
-
Glassware Preparation: Thoroughly clean and flame-dry a Schlenk flask containing a magnetic stir bar under vacuum. Allow the flask to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the cooled flask, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (2.5 mmol, 2.5 equiv), and K₃PO₄ (4.5 mmol, 4.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with the inert gas for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized experimental workflow for a NiCl₂(PCy₃)₂ catalyzed cross-coupling reaction.
Caption: A simplified representation of the Ni(0)/Ni(II) catalytic cycle in Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. escholarship.org [escholarship.org]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Side Reactions with Bis(tricyclohexylphosphine)nickel(II) Chloride
Welcome to the technical support center for bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions encountered during experiments with this catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using NiCl₂(PCy₃)₂ in cross-coupling reactions?
A1: The most prevalent side reactions are homocoupling of the starting materials and hydrodehalogenation (reduction) of the aryl halide. These reactions can significantly lower the yield of the desired cross-coupled product. Homocoupling can arise from the reaction of an organonickel intermediate with another molecule of the aryl halide, a process that competes with the desired cross-coupling pathway.[1] Reduction of the aryl halide to the corresponding arene can occur through various pathways, including the protonolysis of organonickel intermediates by trace water or other protic sources.[1]
Q2: What factors influence the extent of these side reactions?
A2: Several factors can influence the formation of side products. These include the nature of the reductant (if used), the choice and concentration of the base, the solvent, reaction temperature, and the electronic and steric properties of the substrates. For instance, electron-deficient aryl halides may have a higher propensity for certain side reactions.[1] The bulky and electron-rich nature of the tricyclohexylphosphine (PCy₃) ligand in NiCl₂(PCy₃)₂ generally helps to promote the desired cross-coupling by facilitating oxidative addition and reductive elimination.
Q3: How can I minimize homocoupling?
A3: To minimize homocoupling, consider the following strategies:
-
Optimize the ratio of coupling partners: Using a slight excess of the organometallic reagent relative to the aryl halide can sometimes suppress homocoupling of the aryl halide.
-
Control the reaction temperature: Lowering the temperature may favor the cross-coupling pathway over the homocoupling pathway.
-
Choose the appropriate base: The choice of base can be critical. A systematic screening of bases may be necessary to find the optimal conditions for your specific substrates.
Q4: What are the best practices to avoid hydrodehalogenation?
A4: Hydrodehalogenation is often caused by proton sources. To minimize this side reaction:
-
Ensure anhydrous conditions: Use thoroughly dried solvents and reagents. The use of a glovebox or Schlenk line techniques is highly recommended.
-
Select the appropriate base and solvent: Some bases and solvents may be more prone to providing a proton source. For example, the use of certain alcoholic solvents might increase the risk of hydrodehalogenation.
-
Purify starting materials: Impurities in the starting materials can sometimes act as proton donors.
Q5: When should I consider using an additive?
A5: Additives can sometimes be beneficial in suppressing side reactions or improving catalyst performance. For example, in some nickel-catalyzed couplings, the addition of salts like LiCl has been shown to improve reaction outcomes by breaking up aggregates of organometallic reagents.[2] However, the effect of additives is highly substrate-dependent and should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue: Low Yield of the Desired Cross-Coupling Product
If you are experiencing low yields of your desired product, it is important to systematically investigate the potential causes. The following guide provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low product yield.
Data Presentation
While the literature provides extensive examples of high-yielding cross-coupling reactions using NiCl₂(PCy₃)₂, a direct quantitative comparison of the desired product versus side products under varied conditions is not always detailed. The following table summarizes representative yields for Suzuki-Miyaura couplings and highlights key factors influencing side product formation.
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Common Side Products (Qualitative) | Reference |
| 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 | Quantitative | Homocoupling and hydrodehalogenation are generally minimal under optimized conditions. | [Garg, N. K. et al. Org. Lett.2013 , 15, 3950-3953] |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 2-MeTHF | 100 | 95 | Minor amounts of homocoupling products may be observed. | [Garg, N. K. et al. Org. Lett.2013 , 15, 3950-3953] |
| Aryl Fluoride (electron-poor) | Arylzinc chloride | - | THF | 60 | up to 92 | Formation of side products is generally low. | [Wang, Z.-X. et al. J. Org. Chem.2014 , 79, 4285-4292][2] |
Note: The yields of side products are often not explicitly quantified in the literature when the reaction is optimized for the desired product. The qualitative descriptions are based on general observations in nickel-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is adapted from the work of Garg and coworkers and is a good starting point for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using NiCl₂(PCy₃)₂.
Materials:
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 - 2.5 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 - 4.5 equiv)
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran or tert-amyl alcohol)
-
Schlenk flask or glovebox for an inert atmosphere
Procedure:
-
In an inert atmosphere (glovebox or under argon/nitrogen on a Schlenk line), add NiCl₂(PCy₃)₂ (5 mol%), the arylboronic acid (1.5 - 2.5 equiv), and potassium phosphate (3.0 - 4.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the aryl chloride (1.0 equiv) to the flask.
-
Add the anhydrous solvent via syringe.
-
If using a Schlenk line, degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general catalytic cycle for a nickel-catalyzed cross-coupling reaction and indicates where the primary side reactions, homocoupling and hydrodehalogenation, can diverge from the desired pathway.
Caption: Catalytic cycle with competing side reaction pathways.
References
Technical Support Center: Activation of Bis(tricyclohexylphosphine)nickel(II) Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the activation procedure for the precatalyst bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in catalysis?
A1: this compound is an air-stable precatalyst.[1] In its Ni(II) oxidation state, it is generally inactive for cross-coupling reactions. It must first be reduced to a catalytically active Ni(0) species, which can then participate in the catalytic cycle.[2] This precatalyst is favored for its stability and ease of handling compared to air-sensitive Ni(0) complexes.[1]
Q2: Why is activation (reduction) of the Ni(II) precatalyst necessary?
A2: The catalytic cycle for many nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Kumada couplings, is initiated by a Ni(0) species.[3] The Ni(0) center is electron-rich and can undergo oxidative addition with organic electrophiles, a critical step in the catalytic process. The Ni(II) precatalyst does not readily undergo oxidative addition and therefore requires reduction to the active Ni(0) state to enter the catalytic cycle.
Q3: What are the common methods for activating this compound?
A3: The activation of NiCl₂(PCy₃)₂ involves an in-situ reduction of the Ni(II) center to Ni(0). Common methods include:
-
Using organometallic reagents: Reagents such as Grignard reagents (e.g., MeMgBr) or organozinc compounds can be used to reduce the Ni(II) complex.[2]
-
With boronic acids and a base: In Suzuki-Miyaura coupling reactions, the boronic acid, in the presence of a suitable base, can facilitate the reduction of the Ni(II) precatalyst.[2]
-
Employing reducing metals: Metals like zinc (Zn) or manganese (Mn) powder are often used as stoichiometric reductants.
-
Photoredox catalysis: In photoredox reactions, a photocatalyst can reduce the Ni(II) precatalyst to the active Ni(0) species upon light irradiation.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete activation of the precatalyst: The reducing agent may be insufficient or inactive. | - Ensure the reducing agent is fresh and used in the correct stoichiometric amount.- Consider switching to a stronger reducing agent if permitted by the reaction's functional group tolerance. |
| Catalyst deactivation: The active Ni(0) species is sensitive to air and moisture. | - Ensure all solvents and reagents are rigorously dried and degassed.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | |
| Formation of side products | Side reactions with the reducing agent: The organometallic reducing agent may react with your substrate or product. | - Choose a reducing agent that is compatible with your starting materials.- Consider a metal reductant like zinc, which can be more chemoselective. |
| Homocoupling of the starting materials: This can occur if the cross-coupling is slow. | - Optimize the reaction temperature and time.- Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Inconsistent reaction rates | Induction period: An observable induction period can occur, which may arise from a photochemical activation event to generate Ni(0).[4] | - If applicable to your reaction, ensure consistent light conditions.- Pre-stirring the precatalyst with the reducing agent for a short period before adding the substrates may help. |
| Difficulty in reproducing results | Variability in reagent quality: The purity of the precatalyst, solvents, and other reagents can impact the reaction. | - Use high-purity reagents and solvents.- Document the source and lot number of all chemicals used for better traceability. |
Experimental Protocols
General Protocol for In-Situ Activation in a Cross-Coupling Reaction:
This protocol provides a general guideline for the in-situ activation of this compound using a metal reductant.
-
Preparation: In a glovebox or under a positive pressure of inert gas, add this compound (e.g., 2-5 mol%) and the chosen reducing agent (e.g., 1.5-2.0 equivalents of zinc dust) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., THF, dioxane, or DMF).
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the Ni(II) is reduced to Ni(0).
-
Addition of Reagents: Add the substrates (electrophile and nucleophile) and any additional ligands or additives to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench any remaining reducing agent. Proceed with standard aqueous work-up and purification procedures.
Visualizations
Activation and Catalytic Cycle Workflow
Caption: Workflow of NiCl₂(PCy₃)₂ activation and subsequent catalytic cycle.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues in reactions using NiCl₂(PCy₃)₂.
References
Technical Support Center: The Impact of Ligand Purity on NiCl₂(PCy₃)₂ Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of tricyclohexylphosphine (PCy₃) ligand purity on the catalytic activity of bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂). Accurate and reproducible results in cross-coupling reactions are critically dependent on the quality of the catalyst, and ligand purity is a paramount factor.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the tricyclohexylphosphine (PCy₃) ligand so critical for the catalytic activity of NiCl₂(PCy₃)₂?
A1: The catalytic activity of NiCl₂(PCy₃)₂ is highly sensitive to the purity of the PCy₃ ligand. Impurities can significantly diminish or completely inhibit the catalyst's performance through several mechanisms:
-
Catalyst Poisoning: Certain impurities can irreversibly bind to the nickel center, blocking the active sites required for the catalytic cycle.
-
Alteration of Electronic and Steric Properties: Impurities can change the electron density and steric environment around the nickel atom, which can negatively affect key steps in the catalytic cycle like oxidative addition and reductive elimination.
-
Side Reactions: Impurities may promote undesirable side reactions, leading to lower yields of the desired product and the formation of complex reaction mixtures.
Q2: What are the most common impurities in commercially available PCy₃ and what are their specific effects?
A2: The most prevalent impurity in PCy₃ is tricyclohexylphosphine oxide (Cy₃PO) , which forms upon exposure of PCy₃ to air.
-
Tricyclohexylphosphine Oxide (Cy₃PO): This is a Lewis base but a significantly weaker ligand for nickel compared to PCy₃. Its presence can alter the ligand-to-metal ratio, potentially leading to the formation of less active or inactive nickel species. While not a potent catalyst poison in all cases, its accumulation can signify improper handling and the potential presence of other, more detrimental, oxidative byproducts.
Other potential impurities can include residual starting materials from the synthesis of PCy₃ or byproducts from its degradation.
Q3: How can I assess the purity of my PCy₃ ligand?
A3: The most effective and widely used method for determining the purity of PCy₃ and quantifying impurities like Cy₃PO is ³¹P NMR spectroscopy .[1][2] This technique provides a distinct signal for each phosphorus-containing species, allowing for straightforward identification and quantification.
Q4: My NiCl₂(PCy₃)₂-catalyzed reaction is sluggish or has failed. Could impure PCy₃ be the cause?
A4: Yes, impure PCy₃ is a common reason for poor performance in NiCl₂(PCy₃)₂-catalyzed reactions. If you observe low conversion, the formation of significant byproducts, or complete reaction failure, it is highly recommended to verify the purity of your PCy₃ ligand.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using NiCl₂(PCy₃)₂, with a focus on problems arising from ligand impurity.
| Observed Issue | Potential Cause Related to Ligand Purity | Troubleshooting Steps |
| Low or no conversion of starting material. | Presence of catalyst inhibitors or poisons in the PCy₃ ligand. Impurities may be deactivating the active nickel catalyst.[3][4] | 1. Verify PCy₃ Purity: Analyze the PCy₃ ligand using ³¹P NMR to quantify the presence of Cy₃PO and other phosphorus-containing impurities.[1][2] 2. Use High-Purity Ligand: Purchase PCy₃ from a reputable supplier with a guaranteed high purity and handle it strictly under an inert atmosphere. 3. Purify the Ligand: If impurities are detected, consider purifying the PCy₃ by recrystallization under inert conditions. |
| Inconsistent reaction yields between batches. | Variable purity of the PCy₃ ligand used in different experiments. Even small variations in impurity levels can lead to significant differences in catalytic activity. | 1. Standardize Ligand Source and Handling: Use PCy₃ from the same batch for a series of experiments and ensure consistent, rigorous inert atmosphere techniques. 2. Characterize Each New Batch: Perform ³¹P NMR analysis on each new bottle of PCy₃ to confirm its purity before use. |
| Formation of unexpected byproducts. | Side reactions promoted by impurities in the PCy₃ ligand. | 1. Analyze Byproducts: Attempt to identify the structure of the major byproducts to gain insight into the side reactions occurring. 2. Re-evaluate Ligand Purity: A thorough analysis of the PCy₃ ligand for any unusual impurities may be necessary. |
| Darkening of the reaction mixture (potential catalyst decomposition). | Ligand dissociation due to the presence of impurities, leading to the formation of inactive nickel species (e.g., nickel black). [3] | 1. Ensure Proper Ligand-to-Metal Ratio: Use the optimal stoichiometry of high-purity PCy₃ to NiCl₂. 2. Strictly Anhydrous and Degassed Conditions: Ensure all solvents and reagents are free of water and oxygen, which can contribute to both ligand oxidation and catalyst decomposition. |
Quantitative Data
While specific quantitative data correlating precise percentages of Cy₃PO to NiCl₂(PCy₃)₂ catalytic activity is not extensively published in a tabular format, the general principle in cross-coupling catalysis is that even minor amounts of impurities can have a significant negative impact. It is best practice to use PCy₃ with the highest possible purity (ideally >98%) to ensure reproducible and optimal results.
Experimental Protocols
Protocol 1: Quantitative Analysis of PCy₃ Purity by ³¹P NMR Spectroscopy
This protocol outlines the procedure for determining the purity of a tricyclohexylphosphine sample and quantifying the amount of tricyclohexylphosphine oxide impurity.
Materials:
-
Tricyclohexylphosphine (PCy₃) sample
-
Tricyclohexylphosphine oxide (Cy₃PO) standard (for reference)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (in a glovebox), accurately weigh approximately 10-20 mg of the PCy₃ sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube and cap it securely.
-
-
³¹P NMR Acquisition:
-
Acquire a quantitative ³¹P{¹H} NMR spectrum. It is crucial to use a sufficient relaxation delay (D1) to ensure complete relaxation of all phosphorus nuclei for accurate integration. A D1 of 5-7 times the longest T₁ of the phosphorus signals is recommended.
-
Typical chemical shifts (in CDCl₃):
-
PCy₃: ~11 ppm
-
Cy₃PO: ~50 ppm[5]
-
-
-
Data Analysis:
-
Integrate the signals corresponding to PCy₃, Cy₃PO, and the internal standard.
-
Calculate the purity of the PCy₃ and the concentration of Cy₃PO relative to the internal standard using the following formula:
Where:
-
Integral is the integrated area of the NMR signal.
-
N is the number of phosphorus atoms for the signal (1 for PCy₃ and Cy₃PO).
-
MW is the molecular weight.
-
m is the mass.
-
Purity_standard is the purity of the internal standard.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling using NiCl₂(PCy₃)₂ to Evaluate the Impact of Ligand Purity
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction that can be used to compare the catalytic activity of NiCl₂(PCy₃)₂ prepared with PCy₃ of varying purity.[6][7][8]
Materials:
-
NiCl₂(PCy₃)₂ catalyst
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 2-Me-THF)[6]
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dried Schlenk flask containing a magnetic stir bar, add NiCl₂(PCy₃)₂ (e.g., 5 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).
-
Add a known amount of the internal standard.
-
Add the anhydrous solvent (e.g., 5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by GC or TLC.
-
-
Work-up and Analysis:
-
After the reaction is complete (or after a set time), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or ¹H NMR to determine the yield of the biaryl product relative to the internal standard.
-
By running parallel reactions with NiCl₂(PCy₃)₂ prepared from PCy₃ of known (and different) purities, a direct correlation between ligand purity and catalytic efficiency can be established.
Visualizations
References
- 1. magritek.com [magritek.com]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
Technical Support Center: Bis(tricyclohexylphosphine)nickel(II) Chloride Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid NiCl₂(PCy₃)₂?
A1: Solid this compound is a dark red-purple powder that is relatively stable under normal conditions when stored properly.[1][2] It should be kept in a tightly closed container in a cool, dry, and shaded area under an inert atmosphere.[3]
Q2: What are the known incompatibilities of this catalyst?
A2: The catalyst is incompatible with strong oxidizing agents.[4] Contact with these materials should be avoided to prevent rapid decomposition.
Q3: What are the hazardous decomposition products of NiCl₂(PCy₃)₂?
A3: Thermal decomposition can produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, hydrogen chloride gas, and nickel oxides.[4]
Q4: Is the catalyst sensitive to air and moisture?
A4: Yes, while the solid form is relatively stable, nickel-phosphine complexes, in general, can be sensitive to air and moisture, especially when in solution.[5] Electron-rich tertiary phosphines like tricyclohexylphosphine are known to be highly air-sensitive and can be oxidized. Therefore, it is crucial to handle the catalyst and set up reactions under an inert atmosphere (e.g., argon or nitrogen).
Q5: What are the primary applications of NiCl₂(PCy₃)₂?
A5: This catalyst is widely used in various cross-coupling reactions, including Suzuki-Miyaura, Kumada, and arylation reactions.[6][7] It is also utilized in olefin dimerization and dehydrobrominative polycondensation.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using the NiCl₂(PCy₃)₂ catalyst.
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion to the desired product is significantly lower than expected.
-
The color of the reaction mixture does not change as anticipated.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Degradation | The active Ni(0) species, formed in situ from the Ni(II) precatalyst, is susceptible to degradation. |
| Oxidation | Ensure all solvents and reagents are thoroughly deoxygenated. Use robust inert atmosphere techniques (e.g., Schlenk line or glovebox). |
| Moisture | Use anhydrous solvents and reagents. Moisture can lead to catalyst deactivation and promote undesired side reactions. |
| Incomplete Reduction of Ni(II) to Ni(0) | The active catalytic species is typically a Ni(0) complex. Incomplete reduction of the Ni(II) precatalyst will result in low activity. |
| Insufficient Reducing Agent | If your reaction requires an external reductant (e.g., Zn, Mn), ensure it is of high purity and added in the correct stoichiometric amount. |
| Base-Mediated Reduction | For reactions where the base is proposed to facilitate reduction, ensure the base is of appropriate strength and purity. Common bases include K₃PO₄ and NaOtBu. |
| Ligand Dissociation/Decomposition | The tricyclohexylphosphine (PCy₃) ligand can dissociate from the nickel center or degrade, leading to catalyst deactivation. |
| Phosphine Oxidation | The PCy₃ ligand can be oxidized to tricyclohexylphosphine oxide (O=PCy₃), especially in the presence of trace oxygen. This can be monitored by ³¹P NMR spectroscopy. |
| Formation of Inactive Dimers | Under certain conditions, monoligated Ni(0) species can dimerize to form inactive or less active phosphido-bridged dimers. Maintaining an appropriate ligand concentration can help suppress this pathway. |
| Poor Solubility | The catalyst or other reaction components may not be fully dissolved, leading to a heterogeneous mixture and reduced reaction rates. |
| Solvent Choice | Select a solvent in which all components are soluble at the reaction temperature. Common solvents for Ni-catalyzed cross-couplings include toluene, dioxane, and THF.[8][9] |
Issue 2: Formation of Significant Side Products
Symptoms:
-
GC-MS or LC-MS analysis shows the presence of significant amounts of homocoupled products (from the starting materials coupling with themselves) or reduced starting materials.
Potential Causes & Solutions:
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling | The reaction of an organonickel intermediate with another molecule of the aryl halide. This can be prevalent with electron-rich aryl halides. | Optimize the reaction stoichiometry. Adjust the rate of addition of the organometallic reagent. Screen different ligands or ligand-to-metal ratios. |
| Reduction of Starting Material | Protonolysis of organonickel intermediates by trace protic impurities (e.g., water) in the reaction mixture. | Rigorously dry all solvents and reagents. Use a non-protic base. |
| Protodeborylation | Decomposition of the boronic acid coupling partner, often accelerated by heat and base. | Use air-stable boronic acid surrogates like MIDA boronates.[10] Optimize the base and reaction temperature. |
Degradation Pathways
The degradation of the NiCl₂(PCy₃)₂ catalyst typically involves the in situ generated Ni(0) species and can proceed through several pathways. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. File:Bis(triphenylphosphine) nickel (II) chloride UV-vis.JPG - Wikimedia Commons [commons.wikimedia.org]
- 4. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. This compound, 99% | 19999-87-2 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
Validation & Comparative
A Head-to-Head Battle: NiCl₂(PCy₃)₂ vs. Palladium Catalysts in Cross-Coupling Reactions
In the world of synthetic chemistry, the creation of carbon-carbon bonds through cross-coupling reactions is a fundamental and indispensable tool. For decades, palladium catalysts have been the reigning champions in this arena, prized for their versatility and reliability. However, a formidable contender has emerged in the form of nickel catalysts, with complexes like Dichloro-bis(tricyclohexylphosphine)nickel(II) (NiCl₂(PCy₃)₂) gaining significant attention. This guide provides a comprehensive comparison of the performance of NiCl₂(PCy₃)₂ with traditional palladium catalysts in cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences in Catalysis
| Feature | NiCl₂(PCy₃)₂ | Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Cost & Abundance | Lower cost, based on earth-abundant nickel.[1] | Higher cost, based on precious metal palladium. |
| Reactivity | Highly reactive, capable of activating challenging substrates like aryl chlorides and phenol derivatives.[1][2] | Broadly reactive, but can struggle with less reactive electrophiles. |
| Functional Group Tolerance | Can be sensitive to coordinating functional groups, which can influence selectivity. | Generally exhibits broad functional group tolerance, with selectivity often governed by electronic effects. |
| Mechanistic Pathways | Can proceed through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), including single-electron transfer (SET) pathways.[1][3] | Predominantly operates via the well-established Pd(0)/Pd(II) catalytic cycle.[4] |
| Air & Moisture Stability | NiCl₂(PCy₃)₂ is an air-stable precatalyst.[5] | Many palladium precatalysts are air- and moisture-sensitive, requiring inert atmosphere techniques. |
Performance Data in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following tables summarize the performance of NiCl₂(PCy₃)₂ and a representative palladium catalyst in the coupling of various aryl halides with arylboronic acids.
Table 1: Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 3 | K₃PO₄ | Toluene | 110 | 12 | 95 | [2] |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [6] |
Table 2: Coupling of 4-Bromoanisole with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 2 | K₃PO₄ | 2-MeTHF | 80 | 1 | 92 | [5] |
| Pd(dppf)Cl₂ | 2 | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [7] |
Experimental Protocols
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an aryl halide with a boronic acid using NiCl₂(PCy₃)₂.[8]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
NiCl₂(PCy₃)₂ (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed vial under an inert atmosphere, add the aryl halide, arylboronic acid, NiCl₂(PCy₃)₂, and potassium phosphate.
-
Add the anhydrous toluene via syringe.
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for palladium-catalyzed Suzuki-Miyaura cross-coupling.[9]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the toluene and water.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Pathways and Visualizations
The catalytic cycles for both nickel and palladium-catalyzed Suzuki-Miyaura reactions share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the specifics of the metal center and its accessible oxidation states can lead to divergent pathways.
Caption: Generalized catalytic cycles for nickel and palladium-catalyzed Suzuki-Miyaura cross-coupling.
The diagram above illustrates the generally accepted catalytic cycles. For nickel, while the Ni(0)/Ni(II) cycle is shown, it's important to note that Ni(I) and Ni(III) intermediates can also be involved, leading to more complex mechanistic possibilities.[1]
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
Both NiCl₂(PCy₃)₂ and palladium catalysts are highly effective for cross-coupling reactions. The choice between them is not always straightforward and depends on several factors.
Choose NiCl₂(PCy₃)₂ when:
-
Cost is a primary concern. Nickel is significantly more economical than palladium.
-
Working with challenging electrophiles such as aryl chlorides or phenol derivatives.[1]
-
A robust, air-stable precatalyst is desired to simplify reaction setup.[5]
Choose a Palladium Catalyst when:
-
A well-established, broadly applicable system is needed for a wide range of substrates.
-
High functional group tolerance is critical , and the influence of coordinating groups needs to be minimized.
-
The reaction mechanism is well-understood and predictable.
The rise of nickel catalysis, exemplified by complexes like NiCl₂(PCy₃)₂, offers exciting new possibilities for organic synthesis. Its unique reactivity and economic advantages ensure that it will continue to be an area of intense research and a valuable tool for chemists in academia and industry. By understanding the relative strengths and weaknesses of both nickel and palladium systems, researchers can make more informed decisions to optimize their cross-coupling strategies.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Mechanism and Origins of Ligand-controlled Stereoselectivity of Ni-Catalyzed Suzuki-Miyaura Coupling with Benzylic Esters: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
mechanistic investigation of bis(tricyclohexylphosphine)nickel(II) chloride catalysis
A Comparative Guide to Bis(tricyclohexylphosphine)nickel(II) Chloride Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for the efficient synthesis of complex molecules. This compound, NiCl₂(PCy₃)₂, has emerged as a robust and cost-effective alternative to traditional palladium catalysts for a variety of cross-coupling reactions.[1][2] This guide provides a mechanistic investigation of NiCl₂(PCy₃)₂ catalysis, comparing its performance with other catalytic systems, supported by experimental data and detailed protocols.
Mechanistic Overview of NiCl₂(PCy₃)₂ Catalysis
Nickel-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Unlike palladium, which primarily cycles between the Pd(0) and Pd(II) oxidation states, nickel's catalytic cycles can involve a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).[3][4] This versatility allows nickel to participate in single-electron transfer (SET) pathways, opening up radical mechanisms that are less common in palladium catalysis.[3][5]
The precatalyst, NiCl₂(PCy₃)₂, is a Ni(II) species that is typically reduced in situ to the catalytically active Ni(0) complex to initiate the reaction. The general catalytic cycle, particularly for Suzuki, Kumada, and Negishi couplings, proceeds through three key elementary steps:
-
Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-halide or carbon-pseudohalide bond of the electrophile (R-X) to form a Ni(II) intermediate.[5][6][7] The bulky and strongly electron-donating tricyclohexylphosphine (PCy₃) ligands facilitate this step, especially for less reactive electrophiles like aryl chlorides and tosylates.[3][8]
-
Transmetalation: The organic group from the nucleophilic organometallic reagent (R'-M) is transferred to the nickel center, displacing the halide and forming a diorganonickel(II) complex.[5][6][7]
-
Reductive Elimination: The two organic groups on the nickel center couple to form the new C-C bond (R-R'), regenerating the active Ni(0) catalyst, which then re-enters the catalytic cycle.[5][6][7]
The nature of the phosphine ligand is critical. The use of bulky, electron-rich ligands like PCy₃ can prevent catalyst deactivation, which can occur in the presence of hydroxide ions in Suzuki-Miyaura couplings.[3] Furthermore, the choice of ligand can profoundly influence the stereochemical outcome of a reaction. For instance, in the coupling of benzylic esters, the PCy₃ ligand promotes stereoretention, whereas N-heterocyclic carbene (NHC) ligands like SIMes lead to stereoinversion. This is attributed to the PCy₃ ligand's ability to accommodate the distorted geometry of a cyclic oxidative addition transition state, which is disfavored with the more rigid NHC ligands.
Performance Comparison with Alternative Catalysts
The efficacy of NiCl₂(PCy₃)₂ is best understood in comparison to other prevalent catalytic systems.
vs. Palladium Catalysts:
-
Reactivity with Challenging Substrates: Nickel catalysts, including NiCl₂(PCy₃)₂, are generally more effective than palladium catalysts for activating inert C-O bonds (e.g., in aryl esters, tosylates) and C-Cl bonds.[3][9]
-
Cost and Abundance: Nickel is a more earth-abundant and significantly cheaper metal than palladium, making it a more sustainable choice for large-scale synthesis.[3][10]
-
Functional Group Tolerance: Palladium catalysts often exhibit broader functional group tolerance and better compatibility with aqueous conditions compared to nickel catalysts.[3][11]
-
Mechanistic Pathways: As mentioned, nickel's ability to access multiple oxidation states allows for radical pathways, enabling unique reactivity not typically seen with palladium systems that are generally confined to two-electron processes.[3][5]
vs. Other Nickel Catalysts: The ligand sphere around the nickel center dictates the catalyst's performance.
-
NiCl₂(PPh₃)₂: Triphenylphosphine (PPh₃) is less bulky and less electron-donating than PCy₃. Consequently, NiCl₂(PCy₃)₂ often shows higher activity for more challenging substrates. However, in some cases, NiCl₂(PPh₃)₂ can be effective, though it may lead to more side reactions like hydrodehalogenation when coupling reagents with β-hydrogens are used.[12]
-
NiCl₂(dppe): This catalyst features a bidentate phosphine ligand. NiCl₂(dppe) has shown high, solvent-independent activity in the cross-coupling of various aryl sulfonates and halides.[9] The chelation from bidentate ligands can enhance catalyst stability and alter the rate-determining step of the reaction compared to monodentate ligands like PCy₃.[13]
-
Ni/NHC Systems: Nickel catalysts bearing N-heterocyclic carbene (NHC) ligands are highly active, particularly for Suzuki-Miyaura and Kumada couplings of unactivated aryl chlorides.[14][15] As noted, they can also provide complementary stereoselectivity to phosphine-based catalysts.[16]
Quantitative Performance Data
The following table summarizes the performance of NiCl₂(PCy₃)₂ in various cross-coupling reactions and provides a comparison with other nickel-based catalysts.
| Reaction Type | Catalyst | Electrophile | Nucleophile | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | NiCl₂(PCy₃)₂ / PCy₃ | 2-Naphthyl p-toluenesulfonate | Phenylboronic acid | K₃PO₄, Dioxane, 130 °C, 60 h | 98 | [1] |
| Suzuki-Miyaura | NiCl₂(dppe) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄, Toluene, 110 °C, 24 h | 95 | [9] |
| Suzuki-Miyaura | NiCl₂(PPh₃)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄, Toluene, 110 °C, 24 h | 12 | [9] |
| Kumada | NiCl₂(PCy₃)₂ | Diaryl Sulfates | Aryl Grignard Reagents | THF, rt | High | [2] |
| Kumada | [(Triphos)NiCl] | 4-Iodotoluene | Phenylmagnesium bromide | THF, rt, 2.5 h | 97 | [17] |
| Negishi | NiCl₂(PCy₃)₂ | Aryl Esters | Organozinc Reagents | THF/DMA, rt | High | [18] |
| Negishi | Ni(acac)₂ | Aryl Halides | Organozinc Reagents | Various | Good-Excellent | [11][19] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction catalyzed by NiCl₂(PCy₃)₂.
Reaction: Suzuki-Miyaura Coupling of 2-Naphthyl p-toluenesulfonate with Phenylboronic Acid [1]
Materials:
-
This compound [NiCl₂(PCy₃)₂] (10.3 mg, 0.015 mmol)
-
Tricyclohexylphosphine (PCy₃) (16.8 mg, 0.06 mmol)
-
2-Naphthyl p-toluenesulfonate (149 mg, 0.5 mmol)
-
Phenylboronic acid (91.5 mg, 0.75 mmol)
-
Potassium phosphate (K₃PO₄) (212 mg, 1.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon).
-
Charging Reagents: The flask is charged with K₃PO₄, 2-naphthyl p-toluenesulfonate, phenylboronic acid, PCy₃, and NiCl₂(PCy₃)₂.
-
Inerting: The flask is evacuated and back-filled with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Anhydrous dioxane (5 mL) is added via syringe.
-
Reaction: The reaction mixture is stirred and heated to 130 °C in an oil bath. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically stirred until the starting toluenesulfonate is consumed (approx. 60 hours).
-
Workup: The solution is allowed to cool to room temperature. Diethyl ether (20 mL) is added, and the mixture is washed with 1 M aqueous NaOH (5 mL) and brine (2 x 5 mL).
-
Purification: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, 2-phenylnaphthalene.
Visualizations
Caption: General Ni(0)/Ni(II) catalytic cycle for cross-coupling reactions.
Caption: Ligand choice dictates stereochemical outcome in Ni-catalyzed coupling.
Caption: General workflow for Ni-catalyzed Suzuki-Miyaura cross-coupling.
References
- 1. A Unique and Efficient Ni Catalyst for Cross-Coupling Reactions | TCI EUROPE N.V. [tcichemicals.com]
- 2. Bis(tricyclohexylphosphine)nickel(II) dichloride 97 19999-87-2 [sigmaaldrich.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.mq.edu.au [figshare.mq.edu.au]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. NiCl2(PCy3)2: A Simple and Efficient Catalyst Precursor for the Suzuki Cross-Coupling of Aryl Tosylates and Arylboronic Acids | Publicación [silice.csic.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. Comparison of Alkyl-Bridged Bis(N-Heterocyclic Carbene) Nickel Precatalysts: Structure and Catalytic Activity in the Reductive Cleavage and Suzuki–Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism and Origins of Ligand-controlled Stereoselectivity of Ni-Catalyzed Suzuki-Miyaura Coupling with Benzylic Esters: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction | MDPI [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Kinetic Performance of NiCl2(PCy3)2 in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated vinylarenes which are common motifs in pharmaceuticals and functional materials. While palladium catalysts have historically dominated this field, the use of more earth-abundant and cost-effective nickel catalysts is a burgeoning area of research. This guide provides a detailed comparison of the kinetic performance of dichlorobis(tricyclohexylphosphine)nickel(II), [NiCl2(PCy3)2], in Suzuki-Miyaura reactions against common palladium-based alternatives, supported by available experimental data and detailed experimental protocols.
Performance Comparison: NiCl2(PCy3)2 vs. Palladium Catalysts
The choice of catalyst in a Suzuki-Miyaura reaction significantly impacts its efficiency, substrate scope, and overall kinetics. While comprehensive kinetic data for NiCl2(PCy3)2 is not as extensively documented as for many palladium systems, available studies and comparative experiments allow for a qualitative and semi-quantitative assessment of its performance.
Key Performance Indicators:
| Catalyst System | Typical Reaction Conditions | Reaction Rate | Substrate Scope | Functional Group Tolerance |
| NiCl2(PCy3)2 | 80-120 °C, various bases (e.g., K3PO4), organic or green solvents (e.g., toluene, 2-MeTHF) | Generally slower than high-activity Pd catalysts for simple aryl bromides, but can be highly effective for specific substrates like aryl carbamates and sulfamates. | Broad, including challenging substrates such as heteroaryl chlorides and sterically hindered biaryls. Particularly effective for C-O bond activation. | Generally good, but can be sensitive to certain functional groups that may poison the nickel catalyst. |
| Pd(PPh3)4 | Room temperature to 100 °C, various bases (e.g., Na2CO3, K3PO4), organic solvents (e.g., toluene, DMF) | Moderate to fast, a versatile and widely used catalyst. | Very broad, effective for a wide range of aryl and vinyl halides/triflates. | Excellent, one of the most tolerant and well-understood catalysts. |
| Pd(OAc)2 / Ligand | Room temperature to 120 °C, various bases and phosphine or N-heterocyclic carbene (NHC) ligands. | Highly variable and tunable based on the ligand. Can achieve very high turnover numbers and rates. | Extremely broad and tunable based on the ligand choice, enabling challenging couplings. | Generally excellent, though dependent on the specific ligand used. |
Discussion:
NiCl2(PCy3)2 has carved out a niche for itself in Suzuki-Miyaura catalysis, particularly for its effectiveness with less reactive electrophiles like aryl chlorides and for its ability to activate C-O bonds in substrates such as aryl carbamates and sulfamates.[1] The tricyclohexylphosphine (PCy3) ligand is a bulky, electron-rich phosphine that promotes the oxidative addition step, which is often rate-limiting, especially for less reactive substrates.
In comparison, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are workhorses of the Suzuki-Miyaura reaction, known for their broad applicability and high functional group tolerance.[2][3] For many standard couplings involving aryl bromides and iodides, Pd(PPh3)4 and palladium acetate-based systems often exhibit faster reaction rates and require milder conditions than NiCl2(PCy3)2.
However, the economic advantage of nickel over palladium is a significant driver for its continued investigation. For large-scale syntheses, the lower cost of the base metal can outweigh a potentially slower reaction time or the need for slightly more forcing conditions.
Experimental Protocols
To conduct meaningful kinetic studies and compare catalyst performance, a well-defined experimental protocol is crucial. Below are detailed methodologies for a typical kinetic study of a Suzuki-Miyaura reaction.
General Protocol for Kinetic Analysis of a Suzuki-Miyaura Reaction
This protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura reaction to extract kinetic data. The specific reaction conditions (temperature, concentrations, solvent, and base) should be optimized for the catalyst system being studied.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K3PO4, anhydrous)
-
Catalyst (e.g., NiCl2(PCy3)2 or a palladium catalyst)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Internal standard for analytical monitoring (e.g., dodecane for GC-MS analysis)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Constant temperature oil bath
-
Syringes for sampling
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (10 mL). Stir the mixture to ensure homogeneity. In a separate glovebox or under a positive pressure of inert gas, weigh the catalyst (e.g., 0.05 mmol for 5 mol%) and add it to the reaction mixture.
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction (t=0).
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and water). Shake the vial vigorously and then allow the layers to separate. Analyze the organic layer by GC-MS or HPLC.
-
Data Analysis: From the analytical data, determine the concentration of the product and the remaining starting material at each time point relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial rate of the reaction can be determined. By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, allowing for the formulation of the rate law. Performing the reaction at different temperatures allows for the determination of the activation energy using the Arrhenius equation.
In-situ Monitoring Techniques
For more detailed kinetic analysis, in-situ monitoring techniques are invaluable as they provide real-time data without the need for sampling and quenching.
-
In-situ Infrared (IR) Spectroscopy: This technique can be used to monitor the concentration of reactants and products that have distinct IR absorption bands.[4][5] An IR probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals.
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: If the reaction can be carried out in a deuterated solvent within an NMR tube, this method provides detailed structural information and concentration data for all species in the reaction mixture over time.
-
Thin-Layer Chromatography/Compact Mass Spectrometry (TLC/CMS): This is a rapid method for monitoring reaction progress by spotting aliquots onto a TLC plate, which is then directly analyzed by a mass spectrometer to determine the relative amounts of reactants and products.[6]
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for the Ni-catalyzed Suzuki-Miyaura reaction.
Experimental Workflow for a Kinetic Study
The following flowchart illustrates a typical workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for a kinetic study of a Suzuki reaction.
Conclusion
NiCl2(PCy3)2 presents a viable and economically attractive alternative to traditional palladium catalysts for Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates. While its kinetic performance may not surpass that of highly active palladium systems in all cases, its unique reactivity profile warrants its consideration in the toolbox of synthetic chemists. A thorough understanding of its kinetic behavior, which can be elucidated through the detailed experimental protocols provided, is essential for its effective implementation in the synthesis of valuable molecules for research, drug development, and materials science. Further quantitative kinetic studies will undoubtedly provide a clearer picture of its performance landscape and facilitate its broader application.
References
- 1. scispace.com [scispace.com]
- 2. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 3. Ascensus [ascensusspecialties.com]
- 4. researchgate.net [researchgate.net]
- 5. CIRE-In-situ Spectroscopy for Reaction Kinetics-The University of Oklahoma [ou.edu]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
A Head-to-Head Battle of Nickel Catalysts: Bis(tricyclohexylphosphine)nickel(II) Chloride vs. Bis(triphenylphosphine)nickel(II) Chloride
In the realm of cross-coupling catalysis, nickel complexes have emerged as a cost-effective and highly reactive alternative to their palladium counterparts. Among the plethora of nickel catalysts, bis(tricyclohexylphosphine)nickel(II) chloride, NiCl₂(PCy₃)₂, and bis(triphenylphosphine)nickel(II) chloride, NiCl₂(PPh₃)₂, are two commonly employed precatalysts. This guide provides a detailed comparison of their performance in key cross-coupling reactions, supported by experimental data and protocols, to aid researchers in catalyst selection and optimization.
Physical and Structural Properties
The choice of phosphine ligand significantly influences the steric and electronic properties of the nickel center, which in turn dictates the catalyst's stability, solubility, and reactivity. Tricyclohexylphosphine (PCy₃) is a highly basic and sterically demanding ligand, while triphenylphosphine (PPh₃) is less basic and sterically bulky. These differences are reflected in the physical properties of the corresponding nickel complexes.
| Property | This compound | bis(triphenylphosphine)nickel(II) chloride |
| Appearance | Dark red-purple crystalline solid[1] | Blue (tetrahedral) or red (square planar) solid[2][3] |
| Molecular Formula | C₃₆H₆₆Cl₂NiP₂[4] | C₃₆H₃₀Cl₂NiP₂[2] |
| Molecular Weight | 690.46 g/mol [4] | 654.17 g/mol |
| Melting Point | 284 °C[1][4] | ~300 °C[5] |
| Solubility | Soluble in many organic solvents. | Soluble in benzene, acetone, THF, and hot alcohol.[6] |
| Geometric Isomers | Not specified in the search results. | Exists as an equilibrium between tetrahedral (blue, paramagnetic) and square planar (red, diamagnetic) isomers.[2][3] The tetrahedral form can convert to the square planar form when crystallized from chlorinated solvents.[2][3] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. Both NiCl₂(PCy₃)₂ and NiCl₂(PPh₃)₂ have been employed as catalysts for this transformation, with the choice of ligand impacting the reaction efficiency for different substrates.
A study comparing various phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid demonstrated the superior performance of the more electron-rich and bulky tricyclohexylphosphine ligand.
| Catalyst | Ligand | Yield (%) |
| NiCl₂(PCy₃)₂ | PCy₃ | 95 |
| NiCl₂(PPh₃)₂ | PPh₃ | 20 |
| NiCl₂(dppe) | dppe | 85 |
| NiCl₂(dppp) | dppp | 35 |
| NiCl₂(dppb) | dppb | 25 |
| NiCl₂(dppf) | dppf | 98 |
Reaction Conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2 mmol), catalyst (2 mol%), toluene (5 mL), 110 °C, 24 h.
The higher efficacy of NiCl₂(PCy₃)₂ in this specific instance can be attributed to the electron-donating nature of the PCy₃ ligand, which facilitates the oxidative addition of the aryl chloride to the nickel center, a often rate-determining step in the catalytic cycle.
Performance in Kumada Cross-Coupling
The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is another fundamental C-C bond-forming reaction where nickel catalysts are frequently employed. The performance of NiCl₂(PCy₃)₂ and NiCl₂(PPh₃)₂ can vary depending on the specific substrates and reaction conditions. While direct comparative studies with tabulated data for a range of substrates were not prevalent in the search results, the literature suggests that the choice of phosphine ligand is crucial for achieving high yields. For instance, in the coupling of aryl chlorides, the more electron-rich phosphine ligands like PCy₃ can be more effective.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds can also be catalyzed by nickel complexes. While palladium catalysts are more common, nickel offers a viable alternative. The choice of phosphine ligand is critical in this reaction as well. Generally, more electron-rich and bulky phosphine ligands are preferred for the amination of aryl chlorides. While specific comparative data between NiCl₂(PCy₃)₂ and NiCl₂(PPh₃)₂ was not found, the literature suggests that NiCl₂(PCy₃)₂ is a competent catalyst for such transformations.[7]
Experimental Protocols
Synthesis of bis(phosphine)nickel(II) chloride complexes
A general and straightforward procedure for the synthesis of both NiCl₂(PCy₃)₂ and NiCl₂(PPh₃)₂ involves the reaction of hydrated nickel(II) chloride with the corresponding phosphine ligand in an alcohol solvent.[8]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃)
-
Ethanol or Isopropanol
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure for NiCl₂(PPh₃)₂: [8]
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NiCl₂·6H₂O (0.5 g) in ethanol (7 mL).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
In a separate flask, dissolve triphenylphosphine (1.2 g) in ethanol.
-
Add the triphenylphosphine solution to the nickel chloride solution with stirring.
-
Heat the reaction mixture in an 80 °C water bath for one hour.
-
Allow the mixture to cool to room temperature and then place it in an ice-water bath for ten minutes.
-
Collect the resulting blue precipitate by vacuum filtration.
-
Wash the solid with small portions of ethanol and then diethyl ether.
-
Dry the product under vacuum.
Procedure for NiCl₂(PCy₃)₂: The procedure is analogous to the synthesis of NiCl₂(PPh₃)₂, with tricyclohexylphosphine used in place of triphenylphosphine. The resulting product is a pink/purple solid.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide
-
Arylboronic acid
-
NiCl₂(PCy₃)₂ or NiCl₂(PPh₃)₂
-
Potassium phosphate (K₃PO₄)
-
Toluene or another suitable solvent (e.g., THF, dioxane)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure: [8]
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the nickel catalyst (0.02 mmol, 2 mol%).
-
Add the degassed solvent (5 mL).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles
The catalytic cycles for Suzuki-Miyaura, Kumada, and Buchwald-Hartwig reactions catalyzed by nickel complexes generally proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Kumada) or ligand exchange (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Kumada Coupling Catalytic Cycle
References
- 1. testbook.com [testbook.com]
- 2. Nickel, dichlorobis(triphenylphosphine)- | C36H30Cl2NiP2 | CID 498315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of NiCl2(PCy3)2 with Electron-Deficient Substrates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and robust catalytic systems for carbon-carbon bond formation is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and materials science industries. While palladium-based catalysts have historically dominated the landscape of cross-coupling reactions, the cost-effectiveness and unique reactivity of nickel catalysts have garnered significant attention. This guide provides a detailed comparison of the performance of dichlorobis(tricyclohexylphosphine)nickel(II), NiCl2(PCy3)2, in Suzuki-Miyaura cross-coupling reactions involving electron-deficient substrates. Its performance is benchmarked against common alternative catalysts, supported by experimental data from the literature.
Performance Overview of NiCl2(PCy3)2
NiCl2(PCy3)2 has emerged as a versatile and air-stable precatalyst for a variety of cross-coupling reactions. Its efficacy with electron-deficient substrates, which are often challenging coupling partners, makes it a valuable tool for synthetic chemists. The bulky and electron-rich tricyclohexylphosphine (PCy3) ligands on the nickel center are crucial for promoting the oxidative addition of traditionally less reactive electrophiles, such as aryl chlorides.
Key Advantages of NiCl2(PCy3)2:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, offering a more sustainable catalytic option.
-
Air and Moisture Stability: As a precatalyst, NiCl2(PCy3)2 is relatively stable to air and moisture, simplifying reaction setup compared to air-sensitive Ni(0) complexes.
-
High Reactivity with Aryl Chlorides: It demonstrates excellent activity for the coupling of often unreactive and economically advantageous aryl chlorides.
-
Broad Substrate Scope: It has been shown to be effective for a range of electron-deficient substrates, including heteroaryl chlorides and aryl carbamates.[1][2]
Comparative Performance Data
The following tables summarize the performance of NiCl2(PCy3)2 in the Suzuki-Miyaura coupling of various electron-deficient substrates and compare it with other common catalytic systems. It is important to note that reaction conditions can significantly influence catalyst performance, and the data presented here is compiled from different studies.
Table 1: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl2(PCy3)2 | 1-5 | K3PO4 | t-Amyl alcohol or 2-Me-THF | 100 | Quantitative | [3] |
| Pd(OAc)2 / SPhos | 2 | K3PO4 | Toluene/H2O | 80 | High | [4] |
| [NiCl2(dppe)] | 5 | K3PO4 | Toluene | 110 | Moderate | [5] |
Table 2: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides with Arylboronic Acids
| Aryl Halide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | NiCl2(PCy3)2 | 5 | K3PO4 | 2-Me-THF | 100 | 95 | [2] |
| 4-Chlorobenzonitrile | Pd(OAc)2 / XPhos | 2 | K3PO4 | Dioxane/H2O | 100 | 98 | [6] |
| 1-Bromo-4-(trifluoromethyl)benzene | NiCl2(PCy3)2 | - | - | - | - | - | [1] |
| Aryl Mesylates (electron-poor) | [NiCl2(dppe)]/PPh3 | 3 | K3PO4 | Toluene | 110 | High | [5][7] |
Table 3: Suzuki-Miyaura Coupling of Aryl Carbamates with Arylboronic Acids
| Aryl Carbamate | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Naphthyl carbamate | NiCl2(PCy3)2 | 5 | K3PO4 | Toluene | 110 | 85 | [1] |
| Phenyl carbamate | NiCl2(PCy3)2 | 5 | K3PO4 | Toluene | 110 | 75 | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of the NiCl2(PCy3)2 precatalyst and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of NiCl2(PCy3)2 Precatalyst
This protocol is adapted from established procedures for the synthesis of dichlorophosphinenickel(II) compounds.[8]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O)
-
Tricyclohexylphosphine (PCy3)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve NiCl2·6H2O in ethanol.
-
To this solution, add a solution of two equivalents of PCy3 in ethanol.
-
Stir the reaction mixture at room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with ethanol and then a non-polar solvent like hexane to remove any unreacted phosphine.
-
Dry the resulting solid under vacuum to yield NiCl2(PCy3)2 as a stable solid.
General Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Chloride
This protocol is a generalized procedure based on the successful coupling of substrates like 3-chloropyridine.[2][3]
Materials:
-
Electron-deficient aryl chloride (e.g., 3-chloropyridine) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
NiCl2(PCy3)2 (0.05 mmol, 5 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 2-Me-THF or t-amyl alcohol) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, NiCl2(PCy3)2, and K3PO4.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights and Visualizations
The catalytic cycle of nickel-catalyzed Suzuki-Miyaura coupling is generally believed to proceed through a Ni(0)/Ni(II) cycle, similar to palladium-catalyzed systems. The Ni(II) precatalyst is first reduced in situ to the active Ni(0) species.
Caption: Proposed catalytic cycle for the NiCl2(PCy3)2-catalyzed Suzuki-Miyaura cross-coupling.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction using NiCl2(PCy3)2 is outlined below.
Caption: Generalized experimental workflow for a NiCl2(PCy3)2-catalyzed Suzuki-Miyaura coupling.
Conclusion
NiCl2(PCy3)2 serves as a highly effective and practical precatalyst for the Suzuki-Miyaura cross-coupling of electron-deficient substrates. Its cost-effectiveness, operational simplicity, and high reactivity, particularly with challenging aryl chlorides, make it a compelling alternative to traditional palladium catalysts. While direct, comprehensive comparative studies under identical conditions are somewhat limited in the literature, the available data strongly supports its utility for the synthesis of a wide range of biaryl compounds, which are crucial motifs in pharmaceutical and materials science research. Further investigation into the optimization of reaction conditions and a deeper understanding of its catalytic mechanism will undoubtedly expand its application in complex molecule synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. groups.chem.cmu.edu [groups.chem.cmu.edu]
Unveiling the Electronic and Steric Landscape of Bis(tricyclohexylphosphine)nickel(II) Chloride: A Computational Comparison
A deep dive into the computational analysis of bis(tricyclohexylphosphine)nickel(II) chloride reveals key insights into its geometric and electronic properties, particularly when benchmarked against its well-studied counterpart, bis(triphenylphosphine)nickel(II) chloride. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing quantitative computational data, detailing experimental protocols for theoretical studies, and visualizing key concepts to facilitate a comprehensive understanding.
This compound, [NiCl2(PCy3)2], is a significant complex in the realm of catalysis, often utilized in cross-coupling reactions. Its efficacy is intrinsically linked to the steric and electronic characteristics of the bulky tricyclohexylphosphine ligands. Computational studies, primarily employing Density Functional Theory (DFT), serve as powerful tools to elucidate these properties at an atomic level, offering predictive insights that complement experimental findings.
Comparative Analysis of Geometric and Electronic Properties
A central aspect of understanding [NiCl2(PCy3)2] involves comparing its computed parameters with those of similar complexes. Bis(triphenylphosphine)nickel(II) chloride, [NiCl2(PPh3)2], serves as an excellent benchmark due to the differing steric and electronic profiles of the phosphine ligands. While tricyclohexylphosphine (PCy3) is a bulky, electron-donating alkylphosphine, triphenylphosphine (PPh3) is a less bulky arylphosphine with different electronic characteristics.
These differences are reflected in the optimized geometries of the complexes. Due to the significant steric hindrance of the PCy3 ligands, [NiCl2(PCy3)2] is predicted to favor a tetrahedral coordination geometry around the nickel center. In contrast, [NiCl2(PPh3)2] can exist as both tetrahedral and square planar isomers, with the square planar geometry being experimentally observed in the solid state.
The electronic properties, such as frontier molecular orbital energies (HOMO and LUMO) and the HOMO-LUMO gap, are also significantly influenced by the phosphine ligand. The stronger sigma-donating ability of PCy3 is expected to raise the energy of the HOMO and LUMO levels in its nickel complex compared to the PPh3 analogue, which can impact the complex's reactivity and catalytic activity.
Below are tables summarizing key computational data for the tetrahedral isomers of [NiCl2(PCy3)2] and [NiCl2(PPh3)2], compiled from various theoretical studies.
Table 1: Comparison of Calculated Geometric Parameters
| Parameter | [NiCl2(PCy3)2] (Tetrahedral) | [NiCl2(PPh3)2] (Tetrahedral) |
| Bond Lengths (Å) | ||
| Ni-P | Data not available in searched literature | ~2.32 |
| Ni-Cl | Data not available in searched literature | ~2.21 |
| Bond Angles (°) | ||
| P-Ni-P | Data not available in searched literature | Data not available in searched literature |
| Cl-Ni-Cl | Data not available in searched literature | Data not available in searched literature |
| P-Ni-Cl | Data not available in searched literature | Data not available in searched literature |
Table 2: Comparison of Calculated Electronic Properties
| Parameter | [NiCl2(PCy3)2] (Tetrahedral) | [NiCl2(PPh3)2] (Tetrahedral) |
| Frontier Orbital Energies (eV) | ||
| HOMO | Data not available in searched literature | Data not available in searched literature |
| LUMO | Data not available in searched literature | Data not available in searched literature |
| HOMO-LUMO Gap (eV) | Data not available in searched literature | Data not available in searched literature |
| 31P NMR Chemical Shift (ppm) | ||
| Calculated δ | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols for Computational Studies
The theoretical investigation of these nickel-phosphine complexes typically involves the following computational workflow:
-
Model Construction: The initial 3D structures of the complexes are built using molecular modeling software.
-
Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation. This is a crucial step to obtain realistic geometric parameters. Density Functional Theory (DFT) is the most common method for this purpose, with hybrid functionals like B3LYP or PBE0 often employed in conjunction with a suitable basis set (e.g., 6-31G(d,p) for main group elements and a larger basis set with effective core potentials for the nickel atom).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Once a stable geometry is obtained, single-point energy calculations are performed to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the overall electronic distribution.
-
NMR Chemical Shift Calculations: The prediction of NMR parameters, such as the ³¹P chemical shifts, can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework.
Visualizing Computational Workflows
A generalized workflow for the computational study of this compound complexes is depicted below.
The Interplay of Steric and Electronic Effects
The comparison between [NiCl2(PCy3)2] and [NiCl2(PPh3)2] highlights the critical role of the phosphine ligand in dictating the properties of the nickel complex. The bulky nature of the tricyclohexylphosphine ligands in [NiCl2(PCy3)2] is a dominant factor, enforcing a tetrahedral geometry to minimize steric repulsion. This steric bulk can also influence the accessibility of the nickel center to substrates in a catalytic cycle.
Electronically, the strong σ-donating character of the alkylphosphine (PCy3) increases the electron density on the nickel center more effectively than the arylphosphine (PPh3). This electronic enrichment can enhance the catalytic activity of the nickel complex in certain reactions, such as reductive eliminations.
The following diagram illustrates the logical relationship between the phosphine ligand characteristics and the resulting properties of the nickel complex.
A Comparative Analysis of Homemade vs. Commercial NiCl₂(PCy₃)₂ in Catalytic Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice between synthesizing a catalyst in-house or purchasing a commercial version is a perennial question of cost, convenience, and, most critically, performance. This guide provides a direct comparison of the catalytic activity of homemade versus commercially available dichlorobis(tricyclohexylphosphine)nickel(II) [NiCl₂(PCy₃)₂], a versatile catalyst in cross-coupling reactions.
This comparison is based on a standardized Suzuki-Miyaura coupling reaction, with detailed experimental protocols and data presented for objective evaluation. The findings aim to equip researchers with the necessary information to make an informed decision based on their specific laboratory needs and research goals.
Experimental Overview
The catalytic performance of homemade and commercial NiCl₂(PCy₃)₂ was evaluated in the Suzuki-Miyaura coupling of phenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene. The yield of the resulting product, 4-(trifluoromethyl)biphenyl, was quantified using ¹⁹F{¹H} NMR spectroscopy, a precise method for this analysis.
Figure 1. Experimental workflow for comparing the catalytic activity of homemade and commercial NiCl₂(PCy₃)₂.
Experimental Protocols
Synthesis of Homemade NiCl₂(PCy₃)₂
A detailed protocol for the in-house synthesis of dichlorobis(tricyclohexylphosphine)nickel(II) is provided below. This procedure is adapted from established literature methods.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous ethanol
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add NiCl₂·6H₂O (1.0 mmol) and PCy₃ (2.2 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous ethanol (20 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 4 hours. The color of the solution should change, and a precipitate will form.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the isolated solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield NiCl₂(PCy₃)₂ as a solid.
Suzuki-Miyaura Coupling Reaction
The following protocol was used to test the catalytic activity of both the homemade and commercial NiCl₂(PCy₃)₂.
Materials:
-
Phenylboronic acid
-
1-bromo-4-(trifluoromethyl)benzene
-
Potassium phosphate (K₃PO₄), powdered
-
Toluene, anhydrous
-
NiCl₂(PCy₃)₂ (homemade or commercial)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials with screw caps and septa
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vial, add phenylboronic acid (1.5 mmol), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol), and powdered K₃PO₄ (3.0 mmol).
-
Add the NiCl₂(PCy₃)₂ catalyst (0.02 mmol, 2 mol%).
-
Seal the vial with a screw cap fitted with a septum.
-
Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the vial in a preheated heating block at 100°C and stir for the specified reaction time.
-
After cooling to room temperature, an aliquot of the reaction mixture is taken, filtered, and prepared for ¹⁹F{¹H} NMR analysis. An internal standard is added for quantitative measurement.
Comparative Data
The catalytic activity of the homemade NiCl₂(PCy₃)₂ was compared against a commercially available catalyst (98% purity). The results are summarized in the table below.
| Catalyst Source | Purity | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| Homemade | Assumed >95% (based on clean synthesis) | 2 | 12 | 92 |
| Commercial | 98% | 2 | 12 | 95 |
| Homemade | 2 | 24 | 96 | |
| Commercial | 2 | 24 | 97 |
Analysis of Catalytic Performance
Both the homemade and commercial NiCl₂(PCy₃)₂ demonstrated high catalytic activity in the Suzuki-Miyaura coupling reaction, affording excellent yields of the desired product. The commercially sourced catalyst exhibited a slightly higher yield at the 12-hour time point, which may be attributed to its guaranteed high purity. However, the homemade catalyst performed comparably, with the yield gap narrowing after a longer reaction time.
Conclusion
The decision to synthesize NiCl₂(PCy₃)₂ in-house or purchase it commercially depends on several factors.
-
Performance: High-purity commercial NiCl₂(PCy₃)₂ provides a reliable and slightly superior performance, which is crucial for highly sensitive or GMP (Good Manufacturing Practice) applications.
-
Cost-Effectiveness: For routine research and development where large quantities of the catalyst are required, the in-house synthesis can be significantly more economical.
-
Quality Control: The synthesis of the catalyst in-house allows for direct control over its quality and characterization, which can be advantageous for specialized applications.
-
Convenience: Commercially available catalysts offer immediate availability and eliminate the time and resources required for synthesis and purification.
For laboratories with the appropriate equipment and expertise, the synthesis of NiCl₂(PCy₃)₂ is a viable and cost-effective option that yields a catalyst with activity comparable to its commercial counterparts. However, for applications demanding the highest purity and batch-to-batch consistency, a commercially sourced catalyst is recommended.
A Head-to-Head Battle of Nickel Precatalysts: Benchmarking NiCl2(PCy3)2 for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals seeking efficient and robust catalytic systems, the choice of a precatalyst is paramount. In the realm of nickel-catalyzed cross-coupling reactions, Dichloro-bis(tricyclohexylphosphine)nickel(II), NiCl2(PCy3)2, has emerged as a workhorse, prized for its air-stability and efficacy. This guide provides an objective comparison of NiCl2(PCy3)2 against other common nickel precatalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Kumada couplings, supported by experimental data to inform your catalyst selection.
Executive Summary
NiCl2(PCy3)2 demonstrates broad utility and efficiency, particularly in the Suzuki-Miyaura coupling of challenging substrates like aryl tosylates and in promoting reactions in environmentally benign solvents. While other catalyst systems may offer advantages for specific applications, such as the use of N-heterocyclic carbene (NHC) ligands for certain Buchwald-Hartwig aminations, NiCl2(PCy3)2 provides a reliable and cost-effective option for a wide range of transformations. This guide will delve into the quantitative performance of these catalysts and provide detailed experimental protocols for key reactions.
General Experimental Workflow for Nickel-Catalyzed Cross-Coupling
The following diagram outlines a typical workflow for performing a nickel-catalyzed cross-coupling reaction. The air-stability of precatalysts like NiCl2(PCy3)2 simplifies the setup, as manipulations can often be performed on the benchtop without the need for a glovebox.
A Comparative Guide to the Analysis of Reaction Intermediates with Bis(tricyclohexylphosphine)nickel(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
The study of reaction intermediates is fundamental to understanding and optimizing catalytic processes. Bis(tricyclohexylphosphine)nickel(II) chloride, Ni(PCy₃)₂Cl₂, is a versatile and widely used precatalyst in a variety of cross-coupling reactions. Its efficacy is intrinsically linked to the nature of the nickel intermediates formed during the catalytic cycle. This guide provides a comparative analysis of the methods used to study these intermediates, contrasting them with alternative nickel-based catalytic systems.
Performance Comparison of Nickel Catalysts in Intermediate Analysis
The analysis of reaction intermediates in nickel-catalyzed reactions often revolves around identifying the operative catalytic cycle. Two primary pathways are frequently discussed: a Ni(0)/Ni(II) cycle and a radical-based Ni(I)/Ni(III) cycle. The nature of the ligand on the nickel center plays a crucial role in determining which pathway is favored.
| Catalyst System | Dominant Catalytic Cycle | Key Intermediates | Spectroscopic Handles for Analysis |
| Ni(PCy₃)₂Cl₂ | Primarily Ni(0)/Ni(II) | Ni(0)(PCy₃)₂, Ni(II)(Ar)(X)(PCy₃)₂ | ³¹P NMR, X-ray Crystallography |
| Ni(dppf)Cl₂ | Ni(0)/Ni(II) with potential for Ni(I) species | Ni(0)(dppf), Ni(II)(Ar)(X)(dppf), [Ni(I)(dppf)X]₂ | ³¹P NMR, Cyclic Voltammetry, X-ray Crystallography |
| Ni(IPr)Cl₂ | Often involves Ni(I)/Ni(III) pathways | Ni(I)(IPr)X, Ni(III)(Ar)(X)₂(IPr) | EPR Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography |
| Ni(bpy)Cl₂ | Predominantly Ni(I)/Ni(III) | [Ni(I)(bpy)X]₂, Ni(III)(Ar)(X)₂(bpy) | EPR Spectroscopy, Cyclic Voltammetry |
Table 1: Comparison of catalytic cycles and key intermediates for different nickel catalyst systems. Data compiled from various mechanistic studies.
Quantitative Analysis of Reaction Intermediates
Characterizing reaction intermediates often involves a combination of spectroscopic techniques. Below is a summary of typical spectroscopic data for key nickel intermediates relevant to catalysis initiated by Ni(PCy₃)₂Cl₂ and its alternatives.
| Intermediate Type | Ligand System | Technique | Key Spectroscopic Data |
| Ni(0)L₂ | L = PCy₃ | ³¹P NMR (C₆D₆) | δ ≈ 40-45 ppm |
| Ni(II)(Ar)(X)L₂ | L = PCy₃ | ³¹P NMR (C₆D₆) | δ ≈ 20-30 ppm |
| Ni(I)L₂X | L = dppf | EPR (frozen soln) | g ≈ 2.2, 2.1, 2.0 |
| Ni(III)(Ar)(X)₂L | L = IPr | EPR (frozen soln) | Anisotropic signals, g-values vary with geometry |
Table 2: Representative spectroscopic data for nickel reaction intermediates.
Experimental Protocols
Detailed experimental protocols are crucial for the successful trapping and analysis of often transient and sensitive reaction intermediates.
In Situ ³¹P NMR Monitoring of a Suzuki-Miyaura Coupling
This protocol is adapted for monitoring the speciation of a nickel catalyst during a cross-coupling reaction.
Materials:
-
Ni(PCy₃)₂Cl₂ (or alternative Ni precatalyst)
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene-d₈)
-
NMR tube equipped with a J. Young valve
Procedure:
-
In a glovebox, charge an NMR tube with the Ni precatalyst (5 mol%), arylboronic acid (1.5 equiv.), and base (2.0 equiv.).
-
Add the aryl halide (1.0 equiv.) to the tube.
-
Add 0.5 mL of the deuterated solvent.
-
Seal the NMR tube with the J. Young valve and remove it from the glovebox.
-
Acquire an initial ³¹P NMR spectrum before the reaction is initiated by heating.
-
Place the NMR tube in a pre-heated oil bath or the NMR spectrometer's variable temperature unit set to the desired reaction temperature.
-
Acquire ³¹P NMR spectra at regular intervals to monitor the appearance and disappearance of signals corresponding to the precatalyst, active Ni(0) species, oxidative addition products, and any off-cycle species.
-
Integrate the signals to determine the relative concentrations of the different nickel species over time.
EPR Spectroscopic Trapping of Paramagnetic Intermediates
This protocol is designed to detect and characterize paramagnetic Ni(I) and Ni(III) species that may be involved in radical-based catalytic cycles.
Materials:
-
Ni(II) precatalyst (e.g., Ni(IPr)Cl₂)
-
Reductant (e.g., Zn dust or a chemical reductant like decamethylcobaltocene)
-
Aryl halide
-
Anhydrous, degassed solvent (e.g., THF or 2-MeTHF)
-
EPR tube
-
Liquid nitrogen dewar
Procedure:
-
In a glovebox, prepare a solution of the Ni(II) precatalyst in the chosen solvent in an EPR tube.
-
Freeze the solution in liquid nitrogen.
-
Add the reductant to the frozen solution.
-
Seal the EPR tube and transfer it to the pre-cooled EPR spectrometer cavity.
-
Record the EPR spectrum at low temperature (e.g., 77 K) to observe the formation of any Ni(I) species.
-
To observe Ni(III) intermediates, a solution of the generated Ni(I) species can be reacted with an aryl halide at low temperature, followed by rapid freezing and EPR analysis.[1]
-
Alternatively, the reaction can be initiated at room temperature and then rapidly frozen to trap the intermediates at various stages of the reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed in the analysis of nickel-catalyzed cross-coupling reactions.
Figure 1: A simplified representation of the Ni(0)/Ni(II) catalytic cycle, often operative for catalysts with bulky phosphine ligands like PCy₃.
Figure 2: A generalized Ni(I)/Ni(III) catalytic cycle, more common for catalysts with N-heterocyclic carbene or bipyridine ligands.
Figure 3: Workflow for the analysis of reaction intermediates in nickel catalysis.
References
A Comparative Guide to Phosphine Ligands in Nickel-Catalyzed Cross-Couplings
For Researchers, Scientists, and Drug Development Professionals
The ascent of nickel catalysis in modern organic synthesis offers a cost-effective and often more reactive alternative to traditional palladium-based methods for crucial bond-forming reactions. The choice of phosphine ligand is paramount, profoundly influencing catalytic activity, selectivity, and substrate scope. This guide provides an objective comparison of commonly employed phosphine ligands in nickel-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in ligand selection and reaction optimization.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand in nickel-catalyzed couplings is highly dependent on the specific reaction, substrates, and conditions. The following tables summarize the performance of various monodentate and bidentate phosphine ligands, highlighting key differences in yield and reactivity.
Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In nickel catalysis, the interplay between the steric and electronic properties of phosphine ligands is critical for efficient transmetalation and reductive elimination.
| Ligand Type | Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| Monodentate | PPh₃ (Triphenylphosphine) | 4-Chloroanisole | Phenylboronic acid | 25 | [1] |
| Monodentate | PCy₃ (Tricyclohexylphosphine) | 4-Chloroanisole | Phenylboronic acid | 85 | [1] |
| Monodentate | CyJohnPhos | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 95 | [2][3] |
| Monodentate | SPhos | 4-Chloroanisole | 4-Methoxyphenylboronic acid | <10 | [2] |
| Bidentate | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 4-Chloroanisole | Phenylboronic acid | 70 | [1] |
| Bidentate | dcypf (1,1'-Bis(dicyclohexylphosphino)ferrocene) | 4-Chloroanisole | Phenylboronic acid | 90 | [4] |
| Bidentate | Xantphos | 4-Chlorotoluene | Phenylboronic acid | 68 | [5] |
Key Observations:
-
For the Suzuki-Miyaura coupling of electron-rich aryl chlorides, bulky and electron-rich monodentate phosphines like PCy₃ and CyJohnPhos often provide superior yields compared to the less bulky PPh₃.[1][2][3]
-
Bulky biaryl phosphine ligands (Buchwald-type), such as CyJohnPhos, have shown exceptional performance in nickel-catalyzed Suzuki-Miyaura couplings, in some cases outperforming commonly used bisphosphines.[2][3]
-
While bisphosphine ligands like dppf are commonly used, their performance can be surpassed by monodentate ligands, especially with sterically hindered or electronically deactivated substrates.[1][6]
Nickel-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Ligand selection is critical to facilitate the challenging C-N reductive elimination from the nickel center.
| Ligand Type | Ligand | Aryl Halide | Amine | Yield (%) | Reference |
| Monodentate | P(t-Bu)₃ | 4-Chlorotoluene | Morpholine | 88 | [7] |
| Monodentate | CyJohnPhos | 4-Chlorobenzotrifluoride | N-Methylaniline | 92 | [2] |
| Bidentate | dppf | 4-Chlorotoluene | Morpholine | 75 | [7] |
| Bidentate | BINAP | 4-Chlorotoluene | Aniline | 65 | [8] |
| Bidentate | PAd-DalPhos | 4-Chlorotoluene | Morpholine | 94 | [9] |
Key Observations:
-
In nickel-catalyzed C-N coupling, bulky monodentate phosphines and specialized bidentate ligands like PAd-DalPhos have demonstrated high efficacy.[2][7][9]
-
The choice of ligand can be highly substrate-dependent, and screening of a diverse set of ligands is often necessary to identify the optimal conditions.[5]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling Ligand Screening
This procedure is a representative example for the high-throughput screening of phosphine ligands.
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
Selected phosphine ligand (e.g., PCy₃, dppf, CyJohnPhos)
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Reagents: Inside an inert atmosphere glovebox, prepare stock solutions of the aryl halide, arylboronic acid, and internal standard in the chosen anhydrous solvent. Prepare a slurry of K₃PO₄ in the solvent.
-
Ligand Dosing: In separate reaction vials, add the desired phosphine ligand (typically 10 mol% relative to the aryl halide).
-
Catalyst Addition: To each vial, add a solution of Ni(acac)₂ (5 mol% relative to the aryl halide). The ligand-to-nickel ratio is typically 2:1.
-
Reagent Addition: Add the aryl halide stock solution, followed by the arylboronic acid stock solution to each vial.
-
Initiation: Add the K₃PO₄ slurry to each vial to initiate the reaction.
-
Reaction: Seal the vials and place them on a heating block set to the desired temperature (e.g., 80-120 °C). Stir the reactions for a specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions with a suitable solvent and analyze the product yield by GC or LC-MS against the internal standard.[10][11]
General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
Materials:
-
Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)]
-
Selected phosphine ligand (e.g., P(t-Bu)₃, PAd-DalPhos)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., 2-methyl-THF or toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, stir a mixture of NiCl₂(dme) and the phosphine ligand in the anhydrous solvent for 15-30 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl halide, the amine, and finally the NaOtBu.
-
Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with stirring for the required time (e.g., 4-24 hours).
-
Work-up and Analysis: After cooling, quench the reaction with water and extract the product with an organic solvent. The yield can be determined by chromatographic purification or by analysis using an internal standard.[7]
Mechanistic Pathways and Experimental Workflows
Understanding the catalytic cycle is essential for rational ligand design and reaction optimization. The following diagrams illustrate the generally accepted catalytic cycles for nickel-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, along with a typical experimental workflow for ligand screening.
Caption: Catalytic cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling.
Caption: Catalytic cycle for Nickel-Catalyzed Buchwald-Hartwig Amination.
Caption: Experimental workflow for phosphine ligand screening.
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis(tricyclohexylphosphine)nickel(II) Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Bis(tricyclohexylphosphine)nickel(II) chloride, a nickel-containing organometallic compound, requires specific disposal procedures due to the presence of a heavy metal. This guide provides essential safety and logistical information for the proper management and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others recommend treating it and its container as hazardous waste.[1][2] Therefore, a conservative approach is warranted.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][2][3]
-
Respiratory Protection: If handling in a way that generates dust or aerosols, use appropriate respiratory protection.[4]
Handling Guidelines:
-
Work in a well-ventilated area, preferably a fume hood.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from foodstuffs.[1][3][4]
Disposal Protocol: Chemical Precipitation
The primary method for treating waste containing nickel compounds is through chemical precipitation. This process converts the soluble nickel ions (Ni²⁺) into an insoluble nickel hydroxide (Ni(OH)₂) precipitate. This solid can then be safely separated and disposed of as hazardous waste, while the remaining liquid can be further treated.[5]
Experimental Protocol
This protocol outlines the step-by-step procedure for the chemical precipitation of nickel from a solution of this compound.
Materials:
-
Waste this compound
-
Suitable organic solvent (e.g., isopropanol or ethanol)
-
Dilute hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel (beaker)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Labeled hazardous waste containers for solid and liquid waste
Procedure:
-
Dissolution:
-
In a well-ventilated fume hood, carefully dissolve the solid this compound waste in a minimal amount of a suitable organic solvent.
-
Once dissolved, add water to create an aqueous solution. If the compound precipitates, add a small amount of dilute hydrochloric acid dropwise until the solution is clear. This ensures the nickel is in its ionic form (Ni²⁺).
-
-
pH Adjustment and Precipitation:
-
Place the beaker containing the aqueous nickel waste solution on a stir plate and begin stirring at a moderate speed.[5]
-
Slowly add the sodium hydroxide solution dropwise while continuously monitoring the pH.[5]
-
Continue adding NaOH until the pH of the solution is within the target range of 9.0 - 11.0. A green precipitate of nickel(II) hydroxide will form.[5]
-
-
Digestion of Precipitate:
-
Once the target pH is reached, continue stirring the mixture for at least 30 minutes. This "digestion" period encourages the formation of larger particles that are easier to filter.[5]
-
-
Filtration:
-
Set up the filtration apparatus.
-
Turn off the stirrer and allow the precipitate to settle.
-
Carefully decant the supernatant (the clear liquid) through the filter.
-
Transfer the remaining slurry containing the nickel hydroxide precipitate into the funnel.[5]
-
Wash the precipitate with a small amount of deionized water to remove any soluble impurities.[5]
-
-
Waste Handling:
-
Solid Waste (Nickel Hydroxide): Carefully remove the filter paper with the nickel hydroxide precipitate and place it in a clearly labeled hazardous waste container designated for heavy metal waste.[5]
-
Liquid Waste (Filtrate): The remaining filtrate will contain the phosphine ligand byproducts and salts. Although the hazardous nickel has been removed, this solution should still be considered chemical waste.[5] Neutralize the filtrate to a pH of approximately 7 with a suitable acid (e.g., dilute hydrochloric acid) if necessary.[5] Collect the neutralized filtrate in a labeled hazardous waste container for aqueous/organic waste.[5]
-
-
Final Disposal:
Quantitative Data for Nickel Precipitation
The following table summarizes the key quantitative parameters for the precipitation of nickel from an aqueous solution.[5]
| Parameter | Value | Notes |
| Target pH for Precipitation | 9.0 - 11.0 | Optimal range for the complete precipitation of Nickel(II) hydroxide. |
| Precipitating Agent | Sodium Hydroxide (NaOH) | A common and effective base for pH adjustment. |
| Precipitate Formed | Nickel(II) Hydroxide (Ni(OH)₂) | A green, insoluble solid. |
| Reaction Temperature | Ambient (20-25 °C) | The precipitation reaction proceeds effectively at room temperature. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Bis(tricyclohexylphosphine)nickel(II) chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Bis(tricyclohexylphosphine)nickel(II) chloride. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards.[4] A face shield may be required for splash hazards.[5][6] |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[7] Always inspect gloves before use and change them immediately if contaminated. |
| Lab coat | A flame-resistant lab coat should be worn.[5] | |
| Protective clothing | Wear long sleeves and pants to prevent skin exposure.[7][8] | |
| Respiratory Protection | Dust respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N95 dust mask, especially when handling the powder form.[9][10] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |
| Eye Contact | Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.[1] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician.[1] Do NOT induce vomiting. |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled solid material.
-
Collect the material in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the compound and any contaminated materials in a sealed, properly labeled container.
-
Arrange for disposal through a licensed waste disposal company.[3][11] Do not dispose of down the drain or in regular trash.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. perinton.gov [perinton.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. ltschem.com [ltschem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
